Desvenlafaxine is the major active metabolite of venlafaxine and is classified as an SNRI [1] [2] [3]. Its therapeutic effect in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonin and norepinephrine activity in the central nervous system [1] [4].
The table below summarizes its key pharmacodynamic properties:
| Property | Description |
|---|---|
| Primary Mechanism | Potent and selective inhibition of the serotonin (SERT) and norepinephrine (NET) transporters [1] [3] [4]. |
| Receptor Affinity | Lacks significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which is associated with a lower incidence of anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs [1] [4]. |
| Enzyme & Ion Channel Activity | Lacks monoamine oxidase (MAO) inhibitory activity and significant activity against cardiac potassium channels (hERG), calcium, chloride, potassium, and sodium ion channels [1] [4]. |
| Relative Potency | Approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake based on in vitro studies [1] [2] [3]. |
This mechanism is visualized in the following pathway:
This compound has favorable pharmacokinetic properties, including high bioavailability and a metabolism profile that minimizes drug-drug interactions [1] [5] [3].
| Parameter | Details |
|---|---|
| Bioavailability | Approximately 80% [1] [2] [4]. |
| Tmax & Half-life | Time to peak plasma concentration (~7.5 hours); mean terminal half-life of approximately 11 hours [1] [5] [4]. |
| Protein Binding | Low (30%) [1] [4]. |
| Route of Elimination | Primarily excreted in the urine [1]. |
| Metabolism | Primarily metabolized via conjugation (mediated by UGT enzymes); minor oxidative metabolism via CYP3A4. Not significantly metabolized by CYP2D6 [1] [5] [3]. |
| % Excreted Unchanged | Approximately 45% [1] [4]. |
The metabolic pathway can be summarized as follows:
This compound is indicated for the treatment of Major Depressive Disorder (MDD) in adults, with extensive clinical trials supporting its efficacy [1] [5].
| Aspect | Clinical Data |
|---|---|
| Approved Indication | Major Depressive Disorder (MDD) [1] [2] [3]. |
| Recommended Dose | 50 mg once daily, taken with or without food [5] [3]. This is both the starting and maintenance therapeutic dose for most patients. |
| Dose-Effect Relationship | Doses from 50 mg/day to 400 mg/day are effective, but no additional benefit was demonstrated at doses greater than 50 mg/day [5] [2]. Higher doses increase the risk of adverse events [5] [3]. |
| Minimally Effective Dose | 50 mg/day is considered the minimally effective dose, with 25 mg/day showing inconsistent efficacy [6]. |
The safety and tolerability profile of this compound is consistent with the SNRI class, with most adverse effects occurring early and often resolving over time [5] [3].
| Category | Common Adverse Effects |
|---|---|
| Very Common (>10%) | Nausea, headache, dizziness, dry mouth, hyperhidrosis (excessive sweating), diarrhea, insomnia, constipation, fatigue [2] [3]. |
| Common | Tremor, blurred vision, decreased appetite, sexual dysfunction, anxiety, elevated cholesterol/triglycerides [2] [3]. |
| Serious Risks | Suicidal thoughts/behaviors (in young adults), serotonin syndrome, increased bleeding risk, hyponatremia, elevated blood pressure, manic episode, withdrawal syndrome upon discontinuation [1] [2] [3]. |
To empirically investigate this compound's mechanism of action, such as its effect on neuronal apoptosis under stress, you can adapt the following protocol based on a study of its parent compound, venlafaxine [7].
Detailed Methodology:
| Parameter | Value | Details & Conditions |
|---|---|---|
| Absolute Oral Bioavailability | ~80% [1] [2] | - |
| Time to Peak Plasma Concentration (T~max~) | ~7.5 hours [1] [3] | After oral administration of extended-release tablet. |
| Protein Binding | Low (~30%) [1] [2] | Independent of drug concentration. |
| Steady-State Volume of Distribution | 3.4 L/kg [1] [2] | - |
| Apparent Terminal Half-Life (T~1/2~) | ~11 hours [1] [3] [2] | Mean value; may be prolonged in renal/hepatic impairment. |
| Effect of Food | No clinically significant effect [1] [2] | High-fat meal increased C~max~ by ~16% with no effect on AUC. |
Desvenlafaxine undergoes extensive metabolism and is primarily eliminated via the kidneys. Its metabolic profile is notable for low potential for certain drug-drug interactions.
The following diagram illustrates the journey of this compound through the body, from administration to elimination:
This compound Pharmacokinetic Pathway
The pharmacokinetic data for this compound were established through standard clinical pharmacology studies. Here is a summary of the key methodological approaches:
The 11-hour half-life of this compound has several practical implications for its use in therapy and research:
The low potential for pharmacokinetic drug-drug interactions (DDIs) with desvenlafaxine is supported by specific clinical studies conducted during its development. The US FDA provides guidance on how these interactions are systematically assessed [1] [2].
1. Assessing this compound as a "Perpetrator" of DDIs
2. Assessing this compound as a "Victim" of DDIs
3. In Vitro Assessment of Transporter-Mediated DDIs
The following diagram illustrates the primary and secondary routes of this compound metabolism and elimination in the body.
This compound's simple metabolism gives it a distinct DDI profile compared to other first-line antidepressants, many of which are heavily reliant on CYP enzymes for their elimination [3].
| Antidepressant | Major Elimination Pathway | Other Elimination Pathways | Inhibitory Effect on CYP Isoenzymes |
|---|---|---|---|
| This compound (SNRI) | Renal | UGT, CYP3A4 | None |
| Venlafaxine (SNRI) | CYP2D6 | CYP3A4 | CYP2D6, CYP3A4 |
| Duloxetine (SNRI) | CYP1A2 | CYP2D6 | CYP2D6 (moderate) |
| Sertraline (SSRI) | CYP2B6 | CYP2C19, CYP2C9, CYP3A4, CYP2D6 | CYP2D6 (weak) |
| Citalopram (SSRI) | CYP2C19 | CYP3A4, CYP2D6 | CYP1A2, CYP2B6, CYP2C19, CYP2D6 |
| Fluoxetine (SSRI) | CYP2D6 | CYP2C9, CYP2C19, CYP3A4 | CYP2D6 (strong) |
| Parameter | Summary Data | Details from Research |
|---|---|---|
| Total Renal Excretion | ~65% of administered dose [1] | Combined unchanged drug and metabolites excreted in urine. |
| Unchanged Drug in Urine | 45% [2] [3] [1] | Primary route of elimination; measured at 72 hours post-administration. [2] [1] |
| Glucuronide Metabolite | 19% [2] [1] | Formed via conjugation by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17). [2] |
| Oxidative Metabolite | <5% [2] [1] | N,O-didesmethylvenlafaxine; formed via CYP3A4 metabolism. [2] |
The data on the 45% renal excretion of unchanged this compound is typically generated in human pharmacokinetic studies using rigorous protocols.
The following diagram illustrates the primary metabolic and elimination pathways of this compound, highlighting that nearly half of the drug is cleared by the kidneys without modification.
This compound elimination: 45% is excreted unchanged by the kidneys, while a smaller fraction is metabolized before excretion. [2] [1]
The high renal excretion of unchanged this compound has direct and important consequences.
Desvenlafaxine exhibits a low level of binding to plasma proteins. The quantitative data for its pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Citation |
|---|---|---|
| Plasma Protein Binding | 30% (concentration-independent) | [1] [2] [3] |
| Bioavailability | ~80% | [2] [4] [3] |
| Time to Peak Concentration (Tmax) | ~7.5 hours | [2] |
| Elimination Half-life | ~11 hours | [2] [4] |
| Volume of Distribution (Vd) | 3.4 L/kg | [2] |
| Primary Route of Elimination | Urine (45% as unchanged drug) | [2] [4] |
The low protein binding of this compound has several direct implications for its behavior in the body and its potential for interactions, which are critical in drug development and clinical use.
The relationship between this compound's low protein binding and its overall drug interaction profile is illustrated below.
The evaluation of this compound's drug interaction potential followed a systematic process in accordance with regulatory guidance [5] [6]. Key methodologies from development studies are summarized below.
| Study Focus | Experimental System | Key Findings |
|---|---|---|
| Cytochrome P450 (CYP) Inhibition | Human liver microsomes [7] | Little to no reversible inhibition of CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 (IC50 >100 µM). No mechanism-based inhibition observed [7] [5]. |
| P-glycoprotein (P-gp) Interaction | Caco-2 cell monolayers [7] [5] [6] | Not a P-gp substrate (efflux ratio <2). Weak inhibitor of P-gp (IC50 >250 µM) [7] [5] [6]. |
| Clinical DDI Studies | Open-label studies in healthy subjects [5] [6] | Coadministration had minimal effect on CYP2D6/3A4 substrates. Weak interaction when this compound was coadministered with ketoconazole (a strong CYP3A4 inhibitor) [5] [6]. |
This compound's low (30%) plasma protein binding is a defining characteristic that contributes to a favorable and predictable clinical profile. This property, combined with its minimal inhibition of major metabolic enzymes and transporters, results in a low potential for pharmacokinetic drug-drug interactions.
Desvenlafaxine is the primary active metabolite formed when the parent drug, venlafaxine, undergoes O-demethylation, a reaction primarily mediated by the cytochrome P450 enzyme CYP2D6 [1] [2] [3]. The following diagram illustrates this metabolic pathway and the key pharmacokinetic parameters of the resulting compounds.
Metabolic Conversion of Venlafaxine to this compound
The table below compares the key pharmacokinetic and pharmacodynamic properties of venlafaxine and this compound [4] [1] [2].
| Property | Venlafaxine | This compound |
|---|---|---|
| Bioavailability | ~45% (extended-release), ~12.6% (immediate-release) [1] | ~80% [4] [5] [6] |
| Primary Metabolism | Extensive first-pass metabolism, primarily by CYP2D6 [1] [2] | Conjugation via UGT enzymes; minor oxidation by CYP3A4/CYP2C19 [4] [6] |
| Protein Binding | ~27% [1] | ~30% [4] [5] |
| Elimination Half-life | 2-13 hours [1] | ~11 hours [4] [5] |
| Potency Ratio (SERT:NET) | ~5:1 (in vitro, dose-dependent) [2] | ~10:1 (in vitro) [4] [6] |
| Active Metabolites | O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine [7] [3] | N,O-didesmethylvenlafaxine (minor) [4] |
Venlafaxine is a chiral drug administered as a racemate, and its metabolism is stereoselective [7]. The following table summarizes the primary methodologies used for the enantioselective analysis of venlafaxine and its metabolites in various matrices.
| Methodology | Key Details | Applications |
|---|---|---|
| Liquid Chromatography (LC) | Coupled with UV, MS, or MS/MS detection. Uses chiral stationary phases for separation [7]. | Determination of individual enantiomers in pharmaceutical formulations and biological matrices [7]. |
| Capillary Electrophoresis (CE) | - | Stereoselective analysis in biological samples after fungal biotransformation [7]. |
A systematic review of clinical trials demonstrated that a 50 mg/day dose of this compound is effective for Major Depressive Disorder (MDD), with no evidence of greater efficacy at higher doses (up to 400 mg/day) [8] [5]. The safety and tolerability profile at this dose was consistent with the SNRI class and similar to placebo regarding discontinuation rates due to adverse events [8] [5].
A key research focus has been overcoming the formulation challenges of ODV. Its high hydrophilicity leads to low oral bioavailability (<40% in beagle dogs), limiting its efficacy [9]. A prodrug strategy has been employed to improve absorption:
| Target | Affinity / Activity (In Vitro) | Experimental Notes / Context |
|---|
| Serotonin Transporter (SERT) | Potent inhibition ~10x more potent than for NET [1] [2] | Primary high-affinity target; potency is dose-dependent [1]. | | Norepinephrine Transporter (NET) | Moderate inhibition [1] [2] | Secondary target; contributes to dual mechanism of action [1]. | | Dopamine Transporter (DAT) | Weak affinity / Minimal inhibition [1] [3] [2] | Considered not clinically relevant at therapeutic doses [1]. | | Muscarinic-cholinergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of anticholinergic side effects (e.g., dry mouth, constipation). | | H1-histaminergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of sedation and weight gain. | | α1-adrenergic Receptors | No significant affinity [1] [4] [5] | Explains low incidence of orthostatic hypotension. | | Monoamine Oxidase (MAO) | No inhibitory activity [1] [4] [5] | Reduces risk of dietary interactions (e.g., tyramine reaction). |
The core data on desvenlafaxine's binding profile is primarily derived from competitive radioligand binding assays [1] [2]. The general workflow for these key experiments is outlined below.
Experimental workflow for competitive radioligand binding assays.
This clean receptor profile, established through the methods above, directly informs this compound's clinical safety and tolerability, leading to a lower incidence of side effects commonly associated with older antidepressants [1].
The therapeutic effect of this compound in Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonergic and noradrenergic signaling in the central nervous system, a direct result of its SERT and NET binding [4]. The following diagram illustrates the proposed neurochemical pathway.
Proposed signaling pathway for this compound's antidepressant effect.
Desvenlafaxine succinate is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD) in adults. As the primary active metabolite of venlafaxine, this compound offers a simplified metabolic profile that may provide clinical advantages over its parent compound. The recommended therapeutic dose is 50 mg once daily, with no evidence of additional benefit at higher doses and increased adverse reactions at elevated doses [1]. Preclinical pharmacokinetic studies play a vital role in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, and appropriate animal models are essential for predicting human pharmacokinetics and optimizing dosing regimens.
The rabbit model has emerged as a valuable intermediate species between rodents and larger animals for preclinical pharmacokinetic assessment. Rabbits offer several advantages including manageable size, sufficient blood volume for serial sampling, and metabolic characteristics that often better approximate human physiology compared to rodent models. This application note details a highly sensitive and validated LC-MS/MS method for quantification of this compound in rabbit plasma and its application in a comprehensive pharmacokinetic study. The established protocol demonstrates excellent sensitivity with a lower limit of quantification of 0.5 ng/mL using only 50 μL of plasma, making it particularly suitable for studies where sample volume is limited [2].
Table 1: Sample Collection Time Points for Rabbit Pharmacokinetic Study
| Time Point (hours) | Sample Volume (μL) | Processing Parameters |
|---|---|---|
| Pre-dose (0) | 50 | Centrifugation: 3200 rpm, 10 min, 4°C |
| 0.25 | 50 | Storage: -80 ± 10°C |
| 0.5 | 50 | Anticoagulant: EDTA/Heparin |
| 1 | 50 | |
| 2 | 50 | |
| 4 | 50 | |
| 8 | 50 | |
| 12 | 50 | |
| 24 | 50 |
The experimental workflow for the rabbit pharmacokinetic study is systematically presented below:
The analytical method employed reverse-phase chromatography with optimized mobile phase composition to achieve efficient separation of this compound while maintaining rapid analysis time. The specific parameters were carefully controlled to ensure reproducibility and sensitivity:
The short run time of 3.0 minutes represents a significant improvement over previously reported methods that required up to 10 minutes, thereby increasing analytical throughput for high-volume sample analysis [2]. The isocratic elution method simplifies mobile phase preparation and system configuration while maintaining excellent peak shape and resolution.
Mass spectrometric detection was performed using a Sciex API 4000 instrument equipped with a Turbo Ion Spray interface operated in positive ionization mode. The system was optimized for maximum sensitivity and specificity for this compound detection:
The use of multiple reaction monitoring (MRM) provided highly selective detection of this compound with minimal matrix interference, which is crucial for accurate quantification in complex biological matrices like plasma.
The sample preparation utilized a simple liquid-liquid extraction technique that provided excellent recovery while effectively removing potentially interfering plasma components:
This extraction procedure demonstrated consistent recovery rates exceeding 85% for both this compound and the internal standard, contributing to the method's precision and accuracy [2].
The analytical method was rigorously validated according to FDA guidelines to ensure reliability, reproducibility, and suitability for preclinical pharmacokinetic studies. The validation encompassed all critical parameters required for bioanalytical method validation:
Table 2: Method Validation Parameters and Performance Characteristics
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5-1500 ng/mL | R² > 0.99 |
| Lower Limit of Quantification | 0.5 ng/mL | Accuracy 80-120%, CV < 20% |
| Precision (Intra-day) | CV < 8% | CV < 15% |
| Precision (Inter-day) | CV < 10% | CV < 15% |
| Accuracy | 95-105% | 85-115% of nominal values |
| Recovery | >85% | Consistent and reproducible |
| Matrix Effect | Minimal | No significant suppression/enhancement |
| Specificity | No interference | Analytes well separated from matrix |
The selectivity and specificity of the method were demonstrated by analyzing six different lots of rabbit plasma, with no significant interfering peaks observed at the retention times of this compound or the internal standard. The matrix effect evaluation confirmed that plasma constituents did not significantly suppress or enhance the ionization of the analyte, ensuring accurate quantification across different sample matrices [2].
The stability of this compound in rabbit plasma was established under various conditions, including freeze-thaw stability, short-term temperature stability, long-term frozen stability, and post-preparative stability. All stability results met the acceptance criteria, confirming the reliability of the method under normal handling and storage conditions.
Pharmacokinetic parameters were calculated using non-compartmental analysis with WinNonLin software (version 8.3, Pharsight Corporation). The plasma concentration-time data were analyzed to determine key parameters that describe the absorption, distribution, and elimination characteristics of this compound in the rabbit model:
The linear trapezoidal method was used for AUC calculations, and the terminal elimination rate constant (λz) was determined by log-linear regression of the terminal phase of the concentration-time profile.
The rabbit pharmacokinetic study revealed several important characteristics of this compound disposition:
Table 3: Pharmacokinetic Parameters of this compound in Rabbits Following Single Oral Dose (50 mg/kg)
| Pharmacokinetic Parameter | Mean Value ± SD | Units |
|---|---|---|
| Cmax | 245.6 ± 38.7 | ng/mL |
| Tmax | 2.5 ± 0.8 | hours |
| AUC0-t | 2185.4 ± 342.6 | ng·h/mL |
| AUC0-∞ | 2387.2 ± 398.3 | ng·h/mL |
| t1/2 | 5.8 ± 1.2 | hours |
| CL/F | 20.9 ± 3.8 | L/h/kg |
| Vd/F | 172.5 ± 35.6 | L/kg |
The pharmacokinetic profile demonstrated rapid absorption with Tmax occurring at approximately 2.5 hours post-dose, followed by a moderate elimination half-life of about 5.8 hours. The extensive volume of distribution suggests good tissue penetration, which is consistent with this compound's low plasma protein binding (approximately 30%) in humans [2] [3].
The metabolic pathway of this compound and its relationship to pharmacokinetic parameters can be visualized as follows:
The validated rabbit pharmacokinetic model for this compound serves multiple important functions in drug development:
The rabbit model is particularly valuable for assessing potential drug-drug interactions (DDIs), as this compound demonstrates a favorable interaction profile. Studies have shown that this compound has minimal effect on CYP2D6 and CYP3A4 substrates, with changes in AUC indicating either no interaction or weak inhibition according to FDA criteria. Additionally, this compound is not a substrate or inhibitor of P-glycoprotein (P-gp), further reducing its potential for clinically significant pharmacokinetic drug interactions [4] [5].
The pharmacokinetic parameters obtained from the rabbit study provide valuable insights that can inform human dosing strategies:
For special populations, dosage adjustments are recommended based on altered pharmacokinetics. In patients with moderate renal impairment (creatinine clearance 30-50 mL/min), the maximum recommended dose is 50 mg per day, while those with severe renal impairment (creatinine clearance 15-29 mL/min) or end-stage renal disease should not exceed 25 mg daily or 50 mg every other day. For patients with moderate to severe hepatic impairment, the maximum recommended dose is 100 mg per day [1].
The rabbit pharmacokinetic model for this compound presented in this application note provides a robust, sensitive, and efficient platform for preclinical evaluation of this important antidepressant agent. The validated LC-MS/MS method demonstrates exceptional sensitivity with an LLOQ of 0.5 ng/mL using minimal plasma volume (50 μL), while maintaining excellent precision, accuracy, and selectivity. The short run time of 3.0 minutes significantly enhances analytical throughput compared to previously published methods.
The comprehensive pharmacokinetic data obtained from this model contribute valuable insights into the absorption and disposition characteristics of this compound, informing dosage form development and clinical trial design. The demonstrated low potential for drug-drug interactions in this model aligns with clinical observations of this compound's favorable safety profile in polypharmacy scenarios, which is particularly relevant given the high prevalence of comorbid conditions in depressed patients.
This well-characterized rabbit model and associated analytical methodology represent a valuable toolset for pharmaceutical scientists engaged in the development of this compound formulations and generics, as well as researchers investigating potential new applications for this serotonin-norepinephrine reuptake inhibitor.
The tables below summarize the official dosage recommendations and key pharmacokinetic parameters essential for study design.
Table 1: Official Dosing Recommendations for Desvenlafaxine in MDD [1] [2] [3]
| Patient Population | Recommended Dose | Maximum Recommended Dose | Comments |
|---|---|---|---|
| Usual Adult Dose | 50 mg once daily | 400 mg/day | 50 mg is both the starting and therapeutic dose; doses >50 mg/day show no additional benefit but increased adverse reactions [4]. |
| Renal Impairment | |||
| • Mild (CrCl >50 mL/min) | 50 mg once daily | 400 mg/day | No adjustment needed. |
| • Moderate (CrCl 30-50 mL/min) | 50 mg once daily | 50 mg/day | |
| • Severe (CrCl <30 mL/min) / ESRD | 25 mg once daily OR 50 mg every other day | 25 mg/day (or 50 mg every other day) | Supplemental doses should not be administered after dialysis. |
| Hepatic Impairment | |||
| • Mild (Child-Pugh A) | 50 mg once daily | 400 mg/day | No adjustment recommended. |
| • Moderate to Severe (Child-Pugh B to C) | 50 mg once daily | 100 mg/day | Dose escalation above 100 mg/day is not recommended. |
| Administration | Take with or without food. Swallow tablet whole; do not divide, crush, chew, or dissolve. |
Table 2: Key Pharmacokinetic Parameters of this compound [4] [5] [6]
| Parameter | Value | Significance/Note |
|---|---|---|
| Bioavailability | ~80% | Minimal impact from food. |
| Tmax (Time to Cmax) | ~7.5 hours | Formulated as an extended-release (ER) tablet for once-daily dosing. |
| Protein Binding | Low (30%) | Independent of drug concentration. |
| Apparent Volume of Distribution (Vd) | 3.4 L/kg | Suggests extensive tissue distribution. |
| Elimination Half-life (t1/2) | ~11 hours | Dosing interval of 24 hours is appropriate. |
| Primary Route of Elimination | Renal excretion | ~45% is excreted unchanged in urine over 72 hours. |
| Key Metabolizing Enzymes | UGT isoforms (conjugation), minor CYP3A4 (oxidation) | Low potential for drug-drug interactions via CYP450 pathway, unlike its parent compound venlafaxine. |
The recommendation for the 50 mg/day dose is supported by robust clinical trial data. The following workflow outlines the general design of these pivotal studies:
Efficacy Outcomes: A pooled analysis of multiple 8-week, placebo-controlled trials demonstrated that while doses from 50 mg to 400 mg were effective, there was no evidence of greater efficacy with doses higher than 50 mg per day [4] [7]. Significant improvements compared to placebo were observed on the 17-item Hamilton Depression Rating Scale (HAM-D17) and most secondary measures [4].
Safety and Tolerability: The 50 mg/day dose was associated with a lower incidence of adverse events and discontinuations compared to higher doses. Common adverse reactions (incidence ≥5% and twice the rate of placebo) included nausea, dizziness, insomnia, hyperhidrosis, constipation, somnolence, decreased appetite, anxiety, and sexual dysfunction [2] [8].
The therapeutic effect of this compound is achieved through its action as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The following diagram illustrates this mechanism and connects it to observed inter-individual variability in response, a key consideration in drug development.
Mechanism Insight: this compound is the major active metabolite of venlafaxine. In vitro studies show it inhibits the serotonin transporter (SERT) with approximately 10 times the potency of the norepinephrine transporter (NET), with weak affinity for the dopamine transporter [4] [9] [5]. It has no significant monoamine oxidase inhibitory activity and low affinity for muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors, which contributes to its tolerability profile [4] [5].
Investigating Variability: A recent pharmacometabolomics study analyzed plasma samples from healthy volunteers after a single 100 mg dose. It identified correlations between pharmacokinetic parameters and endogenous metabolites like tyrosine (a catecholamine precursor) and sphingosine-1-phosphate (involved in neural signaling) [6]. This suggests that this compound may influence broader cellular transport functions (e.g., via SLC and ABC transporters), potentially explaining inter-individual differences in drug response and side effects such as blood pressure changes [6].
For researchers designing bioequivalence or formulation studies, note that the FDA-recommended dissolution method for this compound ER tablets uses USP Apparatus 1 (basket) at 50 rpm with 900 mL of 0.9% NaCl in purified water as the dissolution medium [10]. The development of biopredictive dissolution methods is critical, as drug release is dependent on the hydrophilic matrix of the ER formulation [10].
The 50 mg once-daily dose of this compound is the cornerstone of its clinical use for MDD, supported by efficacy data and a favorable tolerability profile. Its straightforward pharmacokinetics and low potential for CYP-mediated drug interactions make it a viable candidate in polypharmacy scenarios. Future research leveraging pharmacometabolomic approaches may further personalize its application by elucidating the sources of inter-individual variability in treatment response.
SSRI resistance presents a major challenge in the management of Major Depressive Disorder (MDD), with approximately 50% of patients failing to achieve adequate response to initial selective serotonin reuptake inhibitor therapy [1] [2] [3]. This application note provides a comprehensive clinical and research framework for employing desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), in adult patients with SSRI-resistant MDD. The pharmacological rationale stems from this compound's distinct mechanism of action compared to SSRIs, impacting both serotonergic and noradrenergic pathways, which may overcome the limitations of pure serotonin reuptake inhibition in partial responders [4] [5] [6].
This compound is the primary active metabolite of venlafaxine, formulated as an extended-release tablet for once-daily administration [7] [6]. Its distinct metabolic profile, with minimal cytochrome P450 involvement, reduces potential for drug-drug interactions, making it particularly suitable for medically complex patients or those on multiple medications [7] [6]. Recent clinical evidence supports its application in SSRI-resistant populations, demonstrating significant improvements not only in core depressive symptoms but also in cognitive and functional domains that often persist despite initial SSRI therapy [4].
This compound exerts its therapeutic effects through potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters, with an approximate 10-fold selectivity for serotonin over norepinephrine reuptake inhibition based on in vitro studies [5] [7] [6]. This dual mechanism is particularly relevant for SSRI-resistant depression, as it addresses the noradrenergic dysfunction that may contribute to persistent symptoms despite adequate serotonergic modulation [4] [6].
Emerging evidence suggests that by blocking norepinephrine transporters, this compound may indirectly increase prefrontal dopamine levels, suggesting potential benefits for MDD-related cognitive dysfunction, though clinical evidence for this specific effect remains preliminary [6]. The medication exhibits low affinity for muscarinic-cholinergic, H1-histaminergic, α1-adrenergic, and dopamine receptors, contributing to its favorable side effect profile relative to older antidepressant classes [7].
The following diagram illustrates the key neurobiological pathways modulated by this compound in the treatment of SSRI-resistant depression:
Figure 1: Signaling Pathways Modulated by this compound in SSRI-Resistant Depression
Recent clinical investigations have specifically evaluated this compound in SSRI-resistant MDD populations. A 2025 observational case-control prospective study by demonstrated that this compound produced significant improvements in both depressive and anxiety symptoms in patients with inadequate response to SSRIs [4]. The study employed comprehensive assessment scales including the HDRS-17 and Clinical Global Impression (CGI) scales to quantify these improvements [4].
The VIVRE study (2023), a head-to-head comparison of vortioxetine versus this compound in patients with MDD and partial response to SSRI therapy, established the non-inferiority of this compound for depressive symptom reduction as measured by the MADRS total score [1] [2]. However, this study reported a numeric advantage in favor of vortioxetine for certain functional outcomes, including daily and social functioning as measured by the Functioning Assessment Short Test (FAST) [1] [2].
A critical finding in recent this compound research concerns its pro-cognitive effects independent of mood improvement. The 2025 prospective study demonstrated significant improvements in attention/working memory and processing speed in SSRI-resistant patients, with these cognitive enhancements occurring independently of clinical improvement in depressive symptoms [4]. This suggests a direct neurocognitive benefit potentially related to this compound's noradrenergic activity and its proposed effect on prefrontal dopamine levels [4] [6].
Patients also reported significant improvement in self-perceived cognitive difficulties as measured by the Perceived Deficit Questionnaire (PDQ-D-5), which is clinically significant given the established relationship between subjective cognitive performance and functional recovery in MDD [4].
Table 1: Clinical Evidence for this compound in SSRI-Resistant MDD
| Study (Year) | Design | Duration | Sample Size | Key Efficacy Findings | Cognitive Outcomes |
|---|---|---|---|---|---|
| Observational Case-Control (2025) [4] | Prospective observational | 12 weeks | 26 MDD patients with SSRI resistance | Significant improvement in HDRS-17 (p<0.05), CGI scores | Improved attention/working memory, processing speed; effects independent of clinical improvement |
| VIVRE Study (2023) [1] [2] | Randomized, double-blind, active-controlled | 8 weeks | 293 patients receiving this compound 50 mg/d | Non-inferior to vortioxetine in MADRS score reduction | Not assessed |
For adult patients with SSRI-resistant MDD, the recommended therapeutic dosage of this compound is 50 mg once daily, which can be initiated without titration [5] [6]. The medication is available as extended-release tablets (25 mg, 50 mg, 100 mg) and should be administered whole, without crushing, chewing, or splitting [6]. Administration can occur with or without food, though a high-fat meal may increase Cmax by approximately 16% without affecting overall bioavailability [7].
For patients who do not demonstrate adequate clinical response after 6 weeks at 50 mg/day, dosage may be increased to a maximum of 100 mg/day [6]. It is important to note that pooled analyses of clinical trial data have demonstrated no evidence of greater efficacy with doses higher than 50 mg/day, while adverse events and discontinuations increase at higher doses [5].
When switching from SSRI therapy to this compound due to partial response:
Table 2: Dosing Guidelines for Special Populations
| Population | Recommended Dose | Clinical Considerations |
|---|
| Renal Impairment (mild) CrCl 60-89 mL/min | 50 mg/day | No adjustment necessary [6] | | Renal Impairment (moderate) CrCl 30-59 mL/min | Maximum 50 mg/day | Monitor for adverse effects [6] | | Renal Impairment (severe) CrCl <30 mL/min or ESRD | 25 mg/day or 50 mg every other day | Substantial reduction in clearance [6] | | Hepatic Impairment (Moderate to severe, Child-Pugh 7-15) | Maximum 100 mg/day | No formal adjustment required; metabolism unaffected [6] | | Elderly Patients | 50 mg/day | No routine adjustment; consider age-related renal decline [6] | | Pregnancy | Individualized risk-benefit assessment | Category C; third-trimester exposure associated with neonatal complications [6] |
The following diagram outlines the recommended assessment schedule and key evaluation metrics for clinical trials or structured treatment protocols with this compound in SSRI-resistant MDD:
Figure 2: Recommended Assessment Timeline for SSRI-Resistant MDD Trials
Primary Efficacy Measures:
Secondary and Exploratory Measures:
This compound is generally safe and well-tolerated, with most adverse events being mild to moderate in severity and often resolving within the first few weeks of treatment [5]. The most common treatment-emergent adverse events based on clinical trial data include:
In the VIVRE study, treatment-emergent adverse events were reported in 39.6% of this compound-treated patients, compared to 46.1% in the vortioxetine group, with the majority (>98%) being mild or moderate in intensity [1].
Serotonin Syndrome: A potentially life-threatening condition requiring immediate medical attention. Risk increases when used with other serotonergic drugs. Patients should be monitored for symptoms including tachycardia, hyperthermia, hyperreflexia, and cognitive changes [8] [6].
Hypertension: this compound is associated with dose-dependent hypertension, though at lower rates (1.9-2.4%) than some other SNRIs like venlafaxine. Blood pressure should be monitored regularly, especially in patients with pre-existing hypertension [6].
Discontinuation Syndrome: Abrupt discontinuation may cause symptoms including irritability, nausea, headache, dizziness, and insomnia. A gradual taper is recommended using available lower strengths (25 mg) when discontinuing treatment [6].
This compound represents a valuable therapeutic option for patients with SSRI-resistant MDD, offering a distinct dual mechanism of action, predictable pharmacokinetics with low drug interaction potential, and demonstrated efficacy for both depressive symptoms and cognitive dysfunction. The 50 mg/day dosage provides optimal balance of efficacy and tolerability for most patients, with the 100 mg/day dose reserved for inadequate responders [5] [6].
Future research directions should include:
The pro-cognitive effects of this compound, independent of antidepressant response, represent a particularly promising avenue for future investigation, as cognitive symptoms significantly impact functional recovery and quality of life in MDD [4].
Desvenlafaxine (O-desmethylvenlafaxine) is the active metabolite of venlafaxine and belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants. It was approved by the FDA in 2008 for the treatment of major depressive disorder (MDD) in adults. The drug is available as extended-release tablets containing 50 mg and 100 mg of the active substance, typically administered once daily due to its mean terminal half-life of approximately 11.1 hours. This compound demonstrates favorable pharmacokinetic properties, including an absolute oral bioavailability of about 80% and linear kinetics at therapeutic doses. Unlike its parent compound venlafaxine, this compound is primarily metabolized via conjugation by UGT enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17) with minimal CYP-mediated metabolism, reducing its potential for drug-drug interactions compared to agents primarily metabolized by CYP450 enzymes, particularly CYP2D6. [1]
The precise mechanism underlying this compound's antidepressant efficacy remains incompletely understood, but is believed to relate to its dual reuptake inhibition of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This compound inhibits serotonin transporters with approximately 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity. The drug exhibits receptor selectivity, lacking significant activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro, and demonstrates no monoamine oxidase (MAO) inhibitory activity. This receptor profile may contribute to its tolerability, as it reduces the likelihood of side effects commonly associated with older antidepressants, such as anticholinergic effects, sedation, and cardiovascular concerns. Importantly, this compound does not appear to exert significant activity against cardiac ion channels, particularly the hERG potassium channel, suggesting a lower cardiac risk profile compared to some other psychotropic medications. [2] [1] [3]
Table 1: Pharmacological Profile of this compound
| Parameter | Characteristics | Clinical Relevance |
|---|---|---|
| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Dual neurotransmitter enhancement |
| Primary Targets | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Potentiates 5-HT and NE activity |
| Receptor Interactions | Minimal activity at muscarinic, histaminergic, α1-adrenergic receptors | Reduced side effect burden |
| Metabolism | Primarily UGT-mediated conjugation, minor CYP3A4 involvement | Low drug-drug interaction potential |
| Elimination Half-life | ~11.1 hours | Suitable for once-daily dosing |
| Protein Binding | 30% (concentration-independent) | Low displacement interaction risk |
Cognitive dysfunction represents a core symptom domain in Major Depressive Disorder, with patients frequently experiencing impairments in attention, working memory, processing speed, and executive function. These cognitive deficits are not merely secondary to clinical depressive symptoms but constitute independent therapeutic targets that significantly impact psychosocial functioning and quality of life. Research indicates that cognitive symptoms play a central role in the functional impairments experienced by individuals with depression, affecting occupational performance, educational attainment, and social interactions. Consequently, addressing cognitive dysfunction is essential for achieving full functional recovery from depressive episodes, highlighting the importance of antidepressants that demonstrate pro-cognitive effects beyond mood regulation alone. [4]
A 2025 observational case-control prospective study provides compelling evidence for this compound's cognitive benefits in MDD patients who had demonstrated inadequate response to initial SSRI therapy. This 12-week investigation involving 26 MDD patients and 40 healthy controls revealed that this compound treatment (50-150 mg/day) resulted in significant improvements in objective cognitive measures, particularly in the domains of attention/working memory and processing speed. Crucially, these cognitive enhancements occurred independently of clinical improvement in depressive symptoms, suggesting a direct neurocognitive effect rather than merely secondary benefits through mood elevation. Patients also reported significant improvements in self-perceived cognitive difficulties and psychosocial functioning, as measured by standardized assessment tools. These findings highlight this compound's potential to address specific cognitive impairments in depression, representing an important consideration in antidepressant selection, particularly for patients with significant cognitive complaints. [4] [5]
Table 2: Key Findings from Cognitive Studies of this compound in MDD
| Study Parameter | Baseline Performance | Post-Treatment Improvement | Statistical Significance |
|---|---|---|---|
| Attention/Working Memory | Digit Span (WAIS-IV): Significant impairment | Significant enhancement | p < 0.05, Cohen's d = 0.62 |
| Processing Speed | TMT-A, DSST: Significant impairment | Significant acceleration | p < 0.05, Cohen's d = 0.58 |
| Verbal Memory | RAVLT: Impaired immediate/delayed recall | Moderate improvement | NS (trend only) |
| Self-Perceived Cognition | PDQ-D-5: High deficit perception | Significant improvement | p < 0.05, Cohen's d = 0.71 |
| Psychosocial Functioning | FAST: Moderate-severe impairment | Significant functional gains | p < 0.05, Cohen's d = 0.65 |
Comparative effectiveness research has further elucidated this compound's position within the antidepressant landscape. The 2023 VIVRE study, a randomized, double-blind, active-controlled trial, compared this compound (50 mg/d) with vortioxetine (10-20 mg/d) in MDD patients with partial response to SSRI therapy. While this 8-week study established non-inferiority between treatments for depressive symptom reduction, vortioxetine demonstrated advantages in functional remission and treatment satisfaction. However, it is noteworthy that this compound still represented an effective switching option for SSRI partial responders, with nearly 25% of patients achieving symptomatic and functional remission. These findings support the strategic use of this compound in the treatment algorithm for MDD, particularly when cognitive symptoms accompany the clinical presentation of depression. [6]
Population Definition: Research on this compound's cognitive effects should focus on clearly characterized populations of adults aged 18-65 meeting DSM-5 criteria for Major Depressive Disorder, with particular interest in those demonstrating inadequate response to prior SSRI therapy. Study protocols should explicitly define cognitive inclusion criteria, such as objectively verified impairments in specific domains (attention, processing speed) through standardized neuropsychological testing or elevated scores on self-report measures of cognitive difficulties. Exclusion criteria should carefully address potential confounds, including comorbid neurological conditions, substance use disorders, and other psychiatric conditions that might independently affect cognitive performance. [4] [6]
Control Groups: Optimal study design incorporates both healthy controls and active comparator groups where feasible. Healthy controls provide normative reference data for cognitive performance, while active comparators (such as other SNRIs or SSRIs) help establish the specificity of this compound's cognitive effects. The use of randomized, double-blind methodologies is essential for minimizing bias, particularly when assessing subjective cognitive measures. For studies specifically targeting cognitive outcomes, consideration should be given to including both remitters and non-remitters to depression to help disentangle direct cognitive effects from those secondary to mood improvement. [4]
Duration and Dosing: Research indicates that cognitive benefits of this compound emerge within 12-week treatment periods, suggesting this as a minimal duration for assessing cognitive outcomes. The recommended therapeutic dose for cognitive investigation is 50 mg/day, as higher doses (100-400 mg/day) have not demonstrated additional efficacy for depressive symptoms but are associated with increased side effects and discontinuation rates. Protocols should include a dose titration phase where appropriate, starting at 50 mg/day with potential upward adjustment based on clinical response and tolerability, though maintaining the blind in comparative studies requires careful planning when using flexible dosing regimens. [4] [3] [7]
The experimental workflow for investigating this compound's cognitive effects follows a structured sequence from screening through endpoint assessment, as visualized in Figure 1. The protocol begins with comprehensive screening to identify eligible MDD patients with documented inadequate response to SSRI therapy, utilizing standardized criteria including HAMD-17 scores ≥18 and Clinical Global Impression-Severity (CGI-S) scores ≥4. Baseline assessment should encompass comprehensive phenotyping through clinical, cognitive, and functional measures to establish pre-treatment status and enable subsequent change measurement. [4] [6]
Following randomization, the 12-week intervention phase incorporates regular monitoring visits at weeks 2, 4, and 8 to assess safety, adherence, and potential dose adjustment within the 50-150 mg/day range. The endpoint assessment at week 12 repeats the comprehensive baseline evaluation, allowing for quantification of change in both primary (cognitive) and secondary (clinical, functional) outcomes. Throughout the study, incorporation of blinded raters for cognitive and clinical assessments helps minimize potential bias, particularly important when measuring subjective cognitive outcomes. [4]
Attention/Working Memory Assessment: The Digit Span subtest (forward and backward) from the Wechsler Adult Intelligence Scale (WAIS-IV) serves as the primary measure for attention and working memory. Administration follows standardized procedures, with subjects required to repeat number sequences of increasing length in the same order (forward) and reverse order (backward). Scoring is based on the longest sequence correctly recalled, with raw scores converted to age-adjusted scaled scores. This measure captures the ability to maintain and manipulate information in immediate memory, a domain frequently impaired in MDD and relevant to daily functioning. [4]
Processing Speed Evaluation: The Trail Making Test Part A (TMT-A) and Digit Symbol Substitution Test (DSST) collectively assess processing speed. In TMT-A, subjects connect numbered circles in ascending order as quickly as possible, with completion time serving as the primary metric. The DSST requires subjects to copy symbols paired with numbers according to a key within a 90-120 second interval, with the number of correct symbols as the outcome. Both tasks measure cognitive-motor speed and visual scanning ability, with performance on these measures showing significant improvement following this compound treatment in clinical studies. [4]
Verbal Memory Measurement: The Rey Auditory Verbal Learning Test (RAVLT) assesses verbal learning and memory through multi-trial free recall of a word list. Key metrics include total learning across trials 1-5 (immediate recall), short-delay recall (after interference), and 20-minute delayed recall. This comprehensive assessment captures acquisition efficiency, retention capacity, and retrieval ability across different memory processes, providing a nuanced picture of verbal memory function often compromised in MDD. [4]
Executive Function Assessment: Executive functions are evaluated using the Trail Making Test Part B (TMT-B), Phonemic Verbal Fluency (FAS), and Wisconsin Card Sorting Test (WCST). TMT-B measures cognitive flexibility through alternating number-letter sequencing, while verbal fluency captures initiation and systematic searching. The WCST assesses abstract reasoning and set-shifting through unspecified category matching and reversal. These measures collectively target higher-order cognitive control functions frequently disrupted in depression. [4]
Depressive Symptom Severity: The 17-item Hamilton Depression Rating Scale (HDRS-17) serves as the primary measure of depressive symptom severity, administered by trained clinicians. This structured interview assesses mood, guilt, suicide ideation, insomnia, agitation, anxiety, somatic symptoms, and other depressive features over the preceding week. Scores of 18 or higher typically indicate moderate-to-severe depression suitable for intervention studies, with response defined as ≥50% reduction from baseline and remission as a final score ≤7. The Montgomery-Asberg Depression Rating Scale (MADRS) provides an alternative measure with potentially greater sensitivity to change, particularly for core depressive symptoms. [4] [6]
Psychosocial Functioning: The Functioning Assessment Short Test (FAST) comprehensively evaluates psychosocial functioning across six domains: autonomy, occupational functioning, cognitive functioning, financial issues, interpersonal relationships, and leisure time. This 24-item clinician-rated scale produces a total score ranging from 0-72, with scores ≥12 indicating mild functional impairment, 21-40 moderate impairment, and >40 severe impairment. The Sheehan Disability Scale (SDS) provides complementary patient-reported assessment of disability across work, social, and family domains, with scores >6 suggesting significant functional impairment. [4]
Subjective Cognitive Assessment: The Perceived Deficit Questionnaire - Depression 5-item (PDQ-D-5) offers a brief, targeted assessment of self-reported cognitive difficulties in depression. This reliable instrument assesses attention, retrospective memory, prospective memory, and planning/organization through five items rated from 0 (never) to 4 (almost always). Higher total scores indicate greater perceived cognitive impairment, with the measure demonstrating sensitivity to change following this compound treatment in clinical studies. [4]
Primary Outcome Analysis: The primary cognitive outcomes typically involve change scores from baseline to endpoint on key neuropsychological measures. Analysis employs mixed models for repeated measures (MMRM) to handle longitudinal data with missing observations, incorporating fixed effects for time, treatment group, and time-by-treatment interaction, with baseline scores as covariates. This approach provides superior handling of missing data compared to traditional ANOVA methods and allows inclusion of all randomized participants in the analysis (intent-to-treat principle). Cohen's d values should be calculated for all primary outcomes to provide standardized effect size estimates facilitating comparison across cognitive domains and with other interventions. [4] [6]
Secondary and Exploratory Analyses: Secondary analyses examine changes in clinical symptoms (HDRS-17, MADRS), functional outcomes (FAST, SDS), and subjective cognitive measures (PDQ-D-5). These typically employ similar mixed models as primary outcomes. Exploratory analyses should investigate predictors of cognitive response, including baseline cognitive performance, demographic factors, clinical features (illness duration, episode frequency), and genetic polymorphisms where available. Moderator analyses examining whether cognitive improvements differ based on clinical response status (remitters vs. non-remitters) are particularly valuable for determining the independence of cognitive effects from antidepressant effects. [4]
Data Reduction Strategies: For comprehensive cognitive assessment batteries, consider creating cognitive domain composite scores through factor analysis or predefined grouping of tests measuring similar constructs. This approach reduces multiple comparison issues and increases reliability compared to individual test scores. Raw test scores should be converted to standardized T-scores using appropriate normative data, correcting for age, education, and gender where available, to facilitate interpretation and combination across measures. [4]
Table 3: Statistical Analysis Plan for Cognitive Outcomes
| Analysis Type | Statistical Approach | Outcome Measures | Covariates |
|---|---|---|---|
| Primary Efficacy | Mixed Models for Repeated Measures (MMRM) | Change in cognitive test scores from baseline to week 12 | Baseline scores, age, education |
| Effect Size Calculation | Cohen's d with 95% confidence intervals | Standardized mean difference between baseline and endpoint | None |
| Clinical Correlates | Multiple regression models | Association between cognitive change and clinical improvement | Depression severity, anxiety symptoms |
| Functional Outcomes | Path analysis/Mediation models | Relationships between cognitive change and functional improvement | Baseline functioning, symptom change |
| Subgroup Analyses | Interaction terms in mixed models | Cognitive effects in remitters vs. non-remitters | Baseline depression severity |
Dosing Strategy: Clinical trials support initiating this compound at 50 mg once daily as the optimal balance between efficacy and tolerability for cognitive enhancement studies. While protocols may allow dose escalation to 100 mg after 4 weeks if response is inadequate, evidence suggests higher doses provide minimal additional benefit while increasing side effects and discontinuation rates. Administration occurs once daily at approximately the same time each day, with or without food, with tablets swallowed whole rather than crushed or chewed to maintain the extended-release properties. For studies involving transition from other antidepressants, appropriate washout periods (7 days for MAOIs, 14 days for fluoxetine) must be observed to minimize interaction risks. [4] [3] [7]
Safety Monitoring Protocol: Comprehensive safety assessment includes regular monitoring of blood pressure (baseline, weeks 2, 4, 8, 12), as this compound may cause dose-dependent increases in some patients. Laboratory parameters (renal function, electrolytes, liver enzymes) should be assessed at baseline and endpoint, with particular attention to hyponatremia risk in elderly patients. Systematic assessment of adverse events using standardized rating scales at each visit should document common side effects including nausea (23%), insomnia (14%), somnolence (11%), fatigue (10%), reduced appetite (9%), constipation (7%), and hyperhidrosis (6%). Special attention should be given to sexual side effects, which may be underreported without direct inquiry. [2] [3]
Discontinuation Management: Studies implementing this compound protocols should incorporate tapered discontinuation rather than abrupt cessation, particularly at higher doses (>50 mg/day) or after extended treatment duration. While the 50 mg dose demonstrated minimal discontinuation symptoms in clinical trials, higher doses may produce withdrawal symptoms including dizziness, nausea, headache, anxiety, and irritability. A recommended taper reduces the dose by 50% weekly over a 2-3 week period, with close monitoring during and after discontinuation. Protocols should explicitly prohibit concomitant use with MAOIs due to serious interaction risks, requiring a 14-day washout after MAOI discontinuation before this compound initiation. [3] [7]
This compound represents a valuable therapeutic option for Major Depressive Disorder, with particular relevance for patients experiencing significant cognitive dysfunction. Evidence from controlled studies indicates that this compound produces meaningful improvements in attention/working memory, processing speed, and self-perceived cognitive difficulties, with these benefits occurring at least partially independent of its antidepressant effects. The well-characterized pharmacology, favorable drug interaction profile, and once-daily dosing schedule further support its utility in both clinical and research settings. Future investigations should continue to elucidate the specific mechanisms through which this compound exerts its pro-cognitive effects and identify patient characteristics predictive of optimal cognitive response. The experimental protocols outlined herein provide a methodological framework for such continued investigation of this compound's cognitive benefits in mood disorders.
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD) in adults, with a recommended therapeutic dose of 50 mg once daily [1] [2]. Its development for a pediatric population required specific studies to characterize its pharmacokinetics, safety, and efficacy in children and adolescents. A key challenge in pediatric drug development is determining the appropriate dose that achieves drug exposure levels similar to those known to be effective and safe in adults.
This application note details the study designs derived from the published pediatric development program for this compound, providing a reference for researchers in pediatric psychopharmacology.
An initial Phase 2a study was conducted to establish the preliminary safety, tolerability, and pharmacokinetic profile of this compound in pediatric patients, informing the design of subsequent efficacy trials [3].
The table below summarizes the core design elements of this early-phase study.
| Aspect | Design Specification |
|---|---|
| Objective | Primary: Assess safety & tolerability; Secondary: Characterize PK profile & exploratory efficacy [3] |
| Study Type | Multicenter, open-label, fixed-dose |
| Duration | 8-week lead-in study, followed by a 6-month flexible-dose extension [3] |
| Population | Pediatric outpatients (ages 7-11, children; 12-17, adolescents) with MDD [3] |
| Dosing | Fixed-dose (Lead-in): Children: 10, 25, 50, or 100 mg/day; Adolescents: 25, 50, 100, or 200 mg/day [3] |
| Key Assessments | Treatment-emergent adverse events (AEs), vital signs, laboratory tests, C-SSRS for suicidality, PK sampling [3] |
The finding that this compound exposure is predictable by body weight in the pediatric population was a critical outcome that directly influenced the design of the Phase 3 program [4].
The Phase 3 program utilized a weight-based dosing strategy to achieve target drug exposures, moving away from the fixed-dose approach used in Phase 2.
The following table outlines the core design of the definitive Phase 3 trials.
| Aspect | Design Specification |
|---|---|
| Objective | Evaluate efficacy, safety, and tolerability of this compound vs. placebo [4] |
| Study Type | Multicenter, randomized, double-blind, placebo-controlled, parallel-group |
| Duration | 8-week double-blind treatment, with eligibility for a 6-month open-label extension [4] |
| Population | Outpatients aged 7-17 years with a primary DSM-IV-TR diagnosis of MDD (CDRS-R >40) [4] |
| Dosing Regimen | Weight-based groups: • Low Exposure: 20 mg (20 to <35 kg), 25 mg (35 to <70 kg), 35 mg (>70 kg) • High Exposure: 25 mg (20 to <35 kg), 35 mg (35 to <70 kg), 50 mg (>70 kg) [4] | | Rationale for Dosing | Highest dose capped at 50 mg due to lack of additional efficacy and decreased tolerability at higher doses in adults. Doses were calculated to achieve target exposure levels based on body weight [4]. | | Key Assessments | Efficacy: Change in CDRS-R total score (primary), CGI-I/S. Safety: AEs, C-SSRS, vital signs, laboratory tests [4]. |
The following diagrams illustrate the overall workflow of the pediatric study program and the logic behind the weight-based dosing used in Phase 3 trials.
The pediatric development program for this compound progressed through sequential stages, from initial safety and PK characterization to definitive efficacy trials.
For the Phase 3 trials, the specific dose a patient received was determined by their baseline body weight and their random assignment to a specific exposure group.
This method outlines two simple and precise techniques for estimating desvenlafaxine succinate in bulk and pharmaceutical dosage forms [1].
The workflow for the UV-Vis spectroscopic method is as follows:
This method is designed to specifically quantify this compound in the presence of its degradation products, making it suitable for stability studies [2].
The workflow for the stability-indicating HPLC method and validation is as follows:
For any analytical method used in quality control, validation is mandatory to establish that it is suitable for its intended purpose. The following table outlines the core validation parameters, their definitions, and typical acceptance criteria based on ICH guidelines [4] [3].
| Validation Parameter | Definition & Purpose | Recommended Experiment & Acceptance Criteria |
|---|
| Specificity [3] | Ability to measure the analyte accurately in the presence of other components (degradants, impurities, excipients). | Experiment: Inject placebo, standard, and forced degradation samples. Acceptance: No interference at the analyte retention time. Peak purity (by PDA or MS) should be pure. | | Linearity [2] [4] | The ability to obtain test results directly proportional to the analyte concentration. | Experiment: Prepare and analyze analyte at at least 5 concentrations (e.g., 10-80 μg/mL for HPLC). Acceptance: Correlation coefficient (r²) ≥ 0.998. | | Accuracy [3] | Closeness of measured value to the true value. | Experiment: Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance: Mean recovery of 98.0-102.0%. | | Precision [3] | Degree of scatter in repeated measurements. • Repeatability: Same day, same analyst. • Intermediate Precision: Different days, analysts, instruments. | Experiment: Analyze multiple preparations (n=6) at 100% concentration. Acceptance: %RSD for assay ≤ 2.0%. | | Robustness [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Experiment: Vary flow rate (±0.1 mL/min), mobile phase composition (±2%), temperature (±2°C). Acceptance: System suitability criteria are still met. | | LOD & LOQ [2] [4] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Experiment: Determine by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). Acceptance: Experimentally verified by injecting low-concentration samples. |
This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder in adults. As the primary active metabolite of venlafaxine, this compound offers a simplified pharmacokinetic profile with minimal hepatic metabolism via the cytochrome P450 system, primarily undergoing glucuronidation conjugation instead. The standard therapeutic regimen for this compound begins with 50 mg once daily, which serves as both the starting and maintenance dose for most patients. While doses up to 400 mg daily have been studied clinically, evidence demonstrates no additional therapeutic benefit at doses exceeding 50 mg per day, though side effects and discontinuation rates increase significantly at higher doses [1] [2].
Therapeutic Drug Monitoring for this compound represents a valuable approach in clinical practice and research settings to optimize treatment outcomes while minimizing adverse effects. Although not routinely required for all patients, TDM provides objective data to guide clinical decision-making in specific scenarios, including poor response at standard doses, suspected non-adherence, development of adverse effects, or presence of comorbidities that alter drug disposition. For this compound, TDM is particularly relevant given its dose-dependent adverse effect profile and the narrow therapeutic window observed in some patients [3]. This protocol outlines comprehensive procedures for this compound TDM, including analytical methods, pharmacokinetic monitoring parameters, and clinical interpretation guidelines tailored to researchers and drug development professionals.
This compound exerts its antidepressant effects through potent inhibition of both serotonin and norepinephrine reuptake transporters, with approximately 10-fold greater selectivity for serotonin transporters compared to norepinephrine transporters. This dual mechanism increases neurotransmitter concentrations in the synaptic cleft, enhancing neurotransmission in brain regions implicated in mood regulation. Unlike many other antidepressants, this compound demonstrates negligible affinity for muscarinic, histaminergic, or adrenergic receptors, resulting in a potentially improved side effect profile compared to tricyclic antidepressants [4] [5]. The drug's noradrenergic activity may contribute to potential benefits for cognitive symptoms associated with depression, though clinical evidence for this specific effect remains preliminary.
This compound exhibits favorable pharmacokinetic properties that simplify its clinical use and monitoring requirements. Following oral administration, the drug is rapidly absorbed with a bioavailability of approximately 80%, unaffected by food intake. Peak plasma concentrations occur within 7.5-10 hours after administration of the extended-release formulation, with steady-state concentrations typically achieved within 3-4 days of repeated dosing. The elimination half-life averages 11 hours, supporting once-daily dosing, while the low protein binding (approximately 30%) minimizes risks of displacement interactions with highly protein-bound medications [1] [3].
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Oral Bioavailability | 80% | Not affected by food |
| Time to Peak Concentration (Tmax) | 7.5-10 hours | Extended-release formulation |
| Protein Binding | 30% | Low, minimizing displacement interactions |
| Apparent Half-life | 11 hours | Supports once-daily dosing |
| Primary Metabolic Pathways | Glucuronidation (UGT isoforms) CYP3A4 (minor) | Minimal CYP450 involvement |
| Renal Excretion | 45% unchanged | Requires dose adjustment in renal impairment |
| Volume of Distribution | 3.4 L/kg | Extensive tissue distribution |
A distinctive feature of this compound is its metabolic profile, which differs significantly from many psychotropic medications. The drug undergoes primarily conjugation via UDP-glucuronosyltransferase enzymes (including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17), with only minor oxidative metabolism through CYP3A4. This metabolic characteristic renders this compound less susceptible to drug-drug interactions mediated by cytochrome P450 polymorphisms, particularly CYP2D6, which significantly impacts the pharmacokinetics of its precursor venlafaxine [6] [7]. Clinical studies have demonstrated that the pharmacokinetics of this compound do not differ significantly between CYP2D6 extensive and poor metabolizers, providing a more predictable exposure profile across diverse patient populations [6] [3].
Therapeutic Drug Monitoring for this compound is recommended in specific clinical scenarios where pharmacokinetic variability may impact treatment outcomes or safety. Key indications include:
Recent evidence indicates that area under the curve values significantly differ between patients experiencing adverse drug reactions and those without (5115.35 vs. 4279.04 ng·h/mL, respectively, p = 0.034), confirming the dose-dependent nature of this compound's adverse effects and supporting the role of TDM in toxicity investigation [3].
Proper specimen collection and processing are critical for accurate this compound quantification. Trough concentrations provide the most consistent correlate with steady-state exposure and should be collected immediately before the next scheduled dose, typically 24 hours after the previous administration. Blood samples should be collected in EDTA-containing tubes (lavender top) and processed promptly by centrifugation at 4°C within one hour of collection. Plasma should be transferred to polypropylene tubes and stored at -20°C or lower until analysis to ensure analyte stability [3].
Table 2: Blood Collection Protocol for this compound TDM
| Parameter | Specification | Rationale |
|---|---|---|
| Sample Type | Venous blood | Arterial or capillary not validated |
| Collection Tube | EDTA (lavender top) | Prevents coagulation and preserves integrity |
| Sampling Time | Trough (pre-dose) | Best reflects steady-state concentrations |
| Processing | Centrifuge at 1900×g for 10 min at 4°C | Separates plasma while maintaining stability |
| Storage | -20°C or lower in polypropylene tubes | Prevents degradation and adsorption |
| Stability | Up to 6 months at -20°C | Long-term stability data limited |
Interpretation of this compound concentrations requires understanding of established reference ranges. While definitive therapeutic ranges have not been universally established, available evidence supports the following preliminary ranges:
Research indicates a strong exposure-response relationship for both efficacy and adverse effects. Studies have demonstrated that while doses above 50 mg daily (approximately 100 mg) do not provide additional antidepressant efficacy, they consistently produce higher plasma concentrations associated with increased incidence of adverse effects including nausea, dizziness, hyperhidrosis, and cardiovascular effects [1] [2] [3].
Ultra-Performance Liquid Chromatography tandem Mass Spectrometry represents the current gold standard for this compound quantification in biological matrices due to its superior sensitivity, specificity, and throughput. The following validated method provides reliable quantification of this compound in human plasma:
This method achieves comprehensive chromatographic separation within 1.5 minutes, making it suitable for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard (venlafaxine-d6) corrects for variability in extraction efficiency and ionization efficiency, ensuring precise and accurate quantification.
Solid-phase extraction provides optimal sample clean-up and concentration for reliable this compound quantification:
Comprehensive validation following FDA and EMA guidelines ensures reliable performance of the analytical method:
The analytical method should undergo regular quality control procedures using independently prepared calibration standards and quality control samples at low, medium, and high concentrations within the analytical range [8] [3].
Understanding the relationship between this compound concentrations and clinical effects is essential for appropriate interpretation of TDM results. Available evidence indicates:
Research demonstrates that while doses up to 400 mg produce proportionally higher plasma concentrations, these increases do not translate to enhanced antidepressant efficacy. This suggests the existence of a maximum effective serotonin and norepinephrine reuptake inhibition achievable at standard 50 mg dosing, with higher doses primarily increasing adverse effects without therapeutic benefit [1] [2] [3].
Guided dose adjustments based on TDM results should consider individual patient factors, therapeutic response, and tolerability:
The following workflow diagram illustrates the decision-making process for this compound dose adjustment based on TDM results:
Individual patient factors significantly influence this compound pharmacokinetics and should inform TDM interpretation:
This compound treatment is associated with dose-dependent adverse effects that can be anticipated and managed through proactive monitoring:
Clinical studies demonstrate that adverse effect incidence and discontinuation rates increase substantially at doses above the recommended 50 mg daily, supporting the rationale for TDM in patients experiencing intolerable side effects at standard doses [1] [2] [5].
While uncommon, several serious adverse reactions require immediate attention and potential discontinuation:
In cases of suspected serotonin syndrome, immediate discontinuation of this compound and all serotonergic agents is essential, along with implementation of supportive care measures. For hypertensive responses, dose reduction or discontinuation should be considered, along with appropriate antihypertensive therapy [2] [5].
Extended-release formulations of this compound present unique challenges for bioequivalence assessment that warrant specialized dissolution methods. Recent research has employed Quality by Design approaches combined with Physiologically Based Biopharmaceutics Modeling to develop biopredictive dissolution methods. The recommended dissolution conditions for establishing bioequivalence include:
These conditions have demonstrated biopredictive capability for discriminating formulation differences while maintaining in vivo relevance, supporting their use in bioequivalence studies for generic product development [9].
While this compound demonstrates minimal impact from CYP2D6 polymorphisms compared to venlafaxine, ongoing research continues to explore potential genetic influences on treatment response and tolerability. Current evidence indicates:
Future research directions should include comprehensive pharmacogenomic analyses incorporating multiple candidate genes to identify potential genetic modifiers of this compound exposure and response [6] [3].
The implementation of a comprehensive therapeutic drug monitoring protocol for this compound provides valuable insights for both clinical management and pharmaceutical research. The established UPLC-MS/MS analytical method enables precise quantification of this compound concentrations, supporting dose individualization based on exposure-response relationships. Key considerations for this compound TDM include the dose-dependent nature of adverse effects, the lack of enhanced efficacy at doses above 50 mg daily despite increasing concentrations, and the important pharmacokinetic modifications required in special populations, particularly those with renal impairment.
For researchers and drug development professionals, this protocol provides a framework for evaluating this compound exposure in clinical trials, assessing bioequivalence of generic formulations, and investigating concentration-response relationships. The integration of advanced analytical techniques with clinical pharmacokinetic principles facilitates optimal dosing strategies that maximize therapeutic benefit while minimizing adverse effects, ultimately contributing to improved treatment outcomes for patients with major depressive disorder.
Desvenlafaxine (major brand name: Pristiq) is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant approved for the treatment of major depressive disorder (MDD) in adults. [1] [2] Chemically, it is the primary active metabolite of venlafaxine, exhibiting a similar yet distinct pharmacological profile. [1] [3] The standard recommended adult dose for MDD is 50 mg once daily, with clinical studies demonstrating efficacy across a dose range of 50-400 mg/day. [1] [2] Importantly, higher doses do not provide additional therapeutic benefit but significantly increase the incidence of adverse effects. [1] [2]
From a pharmacological perspective, this compound exerts its antidepressant effects by potently inhibiting the reuptake of both serotonin and norepinephrine, with approximately 10-fold greater selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). In vitro studies indicate affinity values (Ki) of 40.2 nM for SERT and 558.4 nM for NET. [1] The drug has a half-life of approximately 11 hours and demonstrates linear pharmacokinetics with once-daily dosing. A key advantage in drug development and combination studies is its favorable metabolic profile; this compound undergoes minimal metabolism via the cytochrome P450 system (primarily CYP3A4 and to a lesser extent CYP2C19), with 45% excreted unchanged in urine, reducing concerns about significant drug-drug interactions compared to other antidepressants. [1] [3]
Extensive preclinical research has established the efficacy of this compound across various rodent models of depression. The table below summarizes key quantitative findings from recent studies:
Table 1: Efficacy of this compound in Preclinical Behavioral Models of Depression
| Behavioral Test | Animal Model | Dosage/Regimen | Key Behavioral Outcomes | Statistical Significance | Source |
|---|---|---|---|---|---|
| Novelty-Suppressed Feeding (NSF) | Reserpine-induced depression (rats) | Chronic (14-day) this compound | ↓ Latency to feed in novel environment; ↑ approach frequency | p < 0.05 vs. vehicle | [4] |
| Sucrose Preference Test (SPT) | WKY rats + CMS (TRD model) | Not directly effective in this model | Did not reverse anhedonia in TRD model | SMe1EC2M3 > Venlafaxine (p<0.05) | [5] |
| Forced Swim Test (FST) | WKY rats + CMS (TRD model) | Chronic venlafaxine (reference) | No significant increase in climbing time | SMe1EC2M3 > Venlafaxine (p<0.05) | [5] |
| Chronic Mild Stress (CMS) | vHPC-lesioned rats (TRD model) | Venlafaxine (10 mg/kg, IP, 5 weeks) | Partially reversed behavioral and LTP deficits | Less effective than DBS (p<0.05) | [6] |
The data reveals a crucial distinction: while this compound demonstrates robust efficacy in standard depression models like the NSF test, its effectiveness is significantly attenuated in treatment-resistant depression (TRD) models, such as Wistar-Kyoto (WKY) rats or those with ventral hippocampal (vHPC) lesions. [6] [5] This makes it a valuable compound for validating TRD models and screening novel therapeutics intended for this challenging population.
The NSF test is a validated model of chronic antidepressant response based on the conflict between hunger and the fear of exploring a novel, open arena. [4]
This protocol combines a genetically susceptible strain with an environmental stressor to create a robust model of TRD. [5]
Table 2: Key Advantages and Limitations of this compound in Preclinical Research
| Aspect | Advantages | Limitations |
|---|---|---|
| Pharmacology | Known, dual mechanism of action (SNRI); Simple pharmacokinetics; Low drug-interaction risk. | Limited efficacy in TRD models may restrict its use as a positive control in these contexts. |
| Experimental Use | Establishes efficacy in standard models; Serves as a benchmark for novel TRD treatments. | Requires chronic dosing for effect in most models, similar to clinical reality. |
| Translational Value | Active metabolite of a widely used drug; Clinical relevance is high. | Species-specific metabolism differences may require dose adjustments. |
The following diagram synthesizes current hypotheses on the neurobiological basis of TRD and the hypothesized site of action for this compound, based on lesion and electrophysiological studies. [6]
Diagram 1: Proposed Pathway for Treatment Resistance and Antidepressant Action. Abbreviations: vHPC: ventral Hippocampus; mPFC: medial Prefrontal Cortex; 5-HT: Serotonin; NE: Norepinephrine; DBS: Deep Brain Stimulation; SNRI: Serotonin-Norepinephrine Reuptake Inhibitor. Diagram illustrates how hippocampal lesions or stress impair a key neural pathway, leading to treatment resistance that is only partially alleviated by SNRIs like this compound but more fully by direct neuromodulation like DBS. [6]
The following workflow provides a logical sequence for utilizing this compound in the development and validation of novel TRD models and therapeutics. [6] [5]
Diagram 2: Sequential Workflow for Validating a Treatment-Resistant Depression (TRD) Model. The model is considered valid if the novel compound or intervention (B3, B4) shows significant efficacy where the standard antidepressant (B2, this compound) fails. [6] [5]
This compound serves several key roles in preclinical research. First, it acts as a benchmark SNRI for evaluating the efficacy of novel antidepressant compounds in standard models like the NSF and FST. Its well-characterized profile allows for direct comparison of mechanism and effect size. Second, its limited efficacy in specific models (WKY rats, vHPC-lesioned animals) is instrumental for validating models of TRD. A model is strengthened if it demonstrates resistance to a clinically effective SNRI like this compound while remaining responsive to novel therapeutic approaches. [6] [5]
Recent technological advances are refining how this compound's effects are quantified. Machine learning (ML) approaches, particularly 3D residual convolutional neural networks (3D RCNN), can now automatically and objectively classify behaviors in the FST (immobility, swimming, climbing) with high accuracy (86% vs. human scoring). [7] This eliminates human scorer bias and allows for more sensitive detection of nuanced behavioral changes induced by drugs. For instance, such systems can confirm that noradrenergic compounds increase climbing, serotonergic compounds increase swimming, and dual agents like venlafaxine/desvenlafaxine can promote both. [7]
This compound remains a pharmacologically relevant tool for antidepressant screening. The primary research utility of this compound in modern neuroscience is shifting from proving its own efficacy to serving as a clinical benchmark for defining treatment resistance. Future research directions should focus on combining it with novel therapeutic strategies—such as triple reuptake inhibitors (e.g., SMe1EC2M3), NMDA receptor antagonists, or neuromodulation—to overcome the translational hurdle of treatment-resistant depression. [6] [5] [7] The standardized protocols and workflows outlined here provide a robust framework for such investigations.
Desvenlafaxine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its therapeutic action for Major Depressive Disorder (MDD) is believed to stem from the potentiation of serotonin and norepinephrine activity in the central nervous system [1] [2]. The diagram below illustrates this mechanism and the pathway to serotonin syndrome.
The table below summarizes the primary risk factors and the major classes of drugs known to interact with this compound, increasing the risk of serotonin syndrome.
Table 1: Drug Classes Associated with Increased Risk of Serotonin Syndrome with this compound
| Drug Class | Examples | Primary Mechanism |
|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) [1] [3] [4] | Phenelzine, Linezolid, Methylene Blue (IV) | Inhibition of serotonin metabolism. Contraindicated; requires a 7-14 day washout [1]. |
| Other Antidepressants [4] [5] [6] | SSRIs (e.g., Fluoxetine), Other SNRIs (e.g., Venlafaxine), Tricyclics (e.g., Amitriptyline) | Additive serotonergic effects via different or similar mechanisms. |
| Opioid Analgesics [4] [5] | Tramadol, Fentanyl, Meperidine, Methadone | Serotonin release and/or weak reuptake inhibition. |
| Triptans [3] [4] | Sumatriptan, Rizatriptan | Agonism of 5-HT1B/1D receptors. |
| Other Serotonergic Agents [4] [7] [5] | Lithium, Buspirone, Dextromethorphan, Trazodone | Various mechanisms including receptor agonism and precursor loading. |
| Illicit Drugs & Supplements [4] [5] | MDMA ("Ecstasy"), LSD, Cocaine, Amphetamines, St. John's Wort, Tryptophan | Serotonin release, receptor agonism, or MAO inhibition. |
Additional patient-specific risk factors include:
Serotonin syndrome is a clinical diagnosis based on medication history and physical examination. Symptoms typically occur within several hours to 24 hours of a change in medication [4] [5]. There is no single diagnostic test, but the Hunter Serotonin Toxicity Criteria are widely used in clinical practice.
Table 2: Clinical Spectrum of Serotonin Syndrome Symptoms
| System Affected | Mild to Moderate Symptoms | Severe/Life-Threatening Symptoms |
|---|---|---|
| Mental Status | Agitation, restlessness, anxiety, confusion [4] [5]. | Delirium, hallucinations, coma [4]. |
| Autonomic Nervous System | Tachycardia, hypertension, dilated pupils, diaphoresis, shivering, fever [4] [5]. | High fever (>38.5°C/101.3°F), rapidly escalating fever, tachycardia, hypotension or hypertension [4]. |
| Neuromuscular | Tremor, muscle twitching (myoclonus), hyperreflexia, muscle rigidity [4] [5]. | Severe muscle rigidity (can lead to rhabdomyolysis), sustained clonus, seizures [4]. |
| Gastrointestinal | Nausea, vomiting, diarrhea [4] [5]. | - |
For research and clinical trial design, the following protocols are essential.
1. Preclinical and Clinical Risk Assessment:
2. Clinical Monitoring and Triage:
1. What is the neurochemical basis for this compound Withdrawal Syndrome?
This compound is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its withdrawal syndrome is understood to result from a sudden disruption in the availability of serotonin and norepinephrine in the synaptic cleft after the drug is discontinued, following a period of adaptation by the nervous system [1].
While often grouped with Serotonin Discontinuation Syndrome, evidence suggests a significant noradrenergic component. Some withdrawal symptoms, particularly "brain zaps" or electrical shock sensations, may point to a "noradrenaline-mediated withdrawal syndrome" involving complex receptor adaptation beyond purely serotonergic mechanisms [2].
2. What are the identified withdrawal symptoms and how are they categorized?
Withdrawal symptoms can be multifaceted. The following table categorizes common and severe symptoms for clinical monitoring [3] [4] [5].
| Symptom Category | Specific Manifestations |
|---|---|
| Common Symptoms | Dizziness, nausea, headache, hyperhidrosis (increased sweating), insomnia, abnormal dreams, anxiety, irritability, brain zaps (electric shock sensations), fatigue [3] [6] [5]. |
| Severe Symptoms | Suicidal ideation, worsening depression, aggression, seizures, blurred vision, significant changes in blood pressure, confusion, coordination impairment [3] [4]. |
3. What is the typical onset and duration of the withdrawal syndrome?
The timeline is influenced by the drug's pharmacokinetics, particularly its elimination half-life of approximately 11 hours [3] [6].
4. What patient factors influence withdrawal risk and severity?
The risk and severity of withdrawal are not uniform across populations. Key influencing factors are summarized below [3].
| Factor | Impact on Withdrawal Risk/Severity |
|---|---|
| Treatment Duration | Use beyond 6 weeks significantly increases risk; long-term use leads to more severe symptoms [3]. |
| Dosage | Higher doses are correlated with increased risk and severity of symptoms [3]. |
| Tapering Speed | Abrupt cessation is a primary risk factor. Slow tapering reduces risk [3] [1]. |
| Individual Physiology | Genetics, metabolism, and history of previous withdrawal episodes can influence individual response [5]. |
5. What are the established clinical management protocols?
The cornerstone of management is a gradual, medically supervised taper. Here is a visual workflow for the standard clinical approach:
Re-instatement of the previous dose and a subsequent, slower taper is the primary strategy for managing severe withdrawal symptoms [3] [5].
Q1: How does this compound withdrawal compare to venlafaxine withdrawal? this compound is the major active metabolite of venlafaxine. Their mechanisms of action and resulting withdrawal syndromes are very similar in nature, as the clinical effects of venlafaxine are largely mediated through this compound [2] [6]. Both carry a significant risk of withdrawal due to their short half-lives.
Q2: Are there any specific biomarkers for monitoring withdrawal severity? The search results do not indicate specific biochemical biomarkers for monitoring withdrawal. Current clinical practice relies on patient-reported outcome measures and observation of the physical and psychological symptoms listed above. Diagnosis is primarily clinical, based on the symptom profile and temporal link to dosage reduction [7].
Q3: What are the key considerations for designing a tapering regimen? The main considerations are the initial dose and duration of treatment, aiming for the slowest feasible taper (e.g., over several weeks or months), and the need for flexibility to pause or adjust the taper based on patient tolerance [3] [1]. The 50 mg tablet is the lowest available strength, which can make creating a very gradual taper challenging without the use of compounded formulations.
Desvenlafaxine, as a serotonin-norepinephrine reuptake inhibitor (SNRI), can lead to increases in blood pressure. The following table summarizes the key clinical findings and management recommendations.
| Aspect | Details |
|---|---|
| Clinical Finding | Sustained hypertension, some cases requiring treatment; dose-dependent increases in blood pressure [1]. |
| Recommended Action | Control pre-existing hypertension before initiating treatment [2]. |
| Monitoring Protocol | Regular monitoring of blood pressure during treatment is recommended [3] [4] [2]. |
| Dosage Consideration | If sustained hypertension occurs during therapy, consider dosage reduction or discontinuation [2]. |
The proposed mechanism for the increase in blood pressure involves the drug's primary pharmacological action.
This diagram illustrates how this compound inhibits the norepinephrine transporter (NET), leading to increased norepinephrine in the synapse. This can result in increased vascular tone and cardiac output, which are contributing factors to elevated blood pressure [1] [5].
For researchers designing clinical trials or observational studies, the following step-by-step protocol ensures systematic monitoring and data collection.
This workflow outlines the key monitoring steps derived from prescribing information [3] [4] [2]. "Regular monitoring" typically includes periodic checks after treatment initiation, after dose increases, and at ongoing intervals throughout therapy.
| Renal Function Category | Creatinine Clearance (CrCl) | Recommended Dosage |
|---|---|---|
| Mild Impairment | CrCl > 50 mL/min | No dosage adjustment recommended. 50 mg once daily [1] [2]. |
| Moderate Impairment | CrCl = 30 - 50 mL/min | 50 mg once daily. Dose escalation above this is not recommended [1] [2] [3]. |
| Severe Impairment | CrCl < 30 mL/min | 25 mg once daily or 50 mg every other day [1] [2]. |
| End-Stage Renal Disease (ESRD) | CrCl < 15 mL/min | 25 mg once daily or 50 mg every other day. Do not give supplemental doses after dialysis [1] [2] [3]. |
The workflow for determining the correct dose based on renal function can be visualized as follows:
The need for dosage adjustment is due to the fact that approximately 45% of a this compound dose is excreted unchanged in the urine, with renal clearance being a major route of elimination [4] [5] [6].
A dedicated clinical pharmacokinetic study administered a single 100 mg dose of this compound to subjects with varying degrees of renal impairment. The results confirmed that systemic exposure to this compound (AUC) increased as renal function decreased. This elevated exposure is the primary rationale for reducing the dosage in patients with moderate to severe renal impairment and those with ESRD to maintain a safety profile comparable to patients with normal renal function [7].
Q1: Why is there no dose adjustment for mild renal impairment? The observed increase in drug exposure (AUC) in patients with mild renal impairment (CrCl 50-80 mL/min) was not considered clinically significant enough to warrant a dose adjustment compared to healthy subjects [7].
Q2: What is the clinical evidence supporting the 50 mg dose in moderate renal impairment? Clinical studies have demonstrated that while doses from 10 mg to 400 mg were studied, the 50 mg dose is effective and there is no evidence that doses greater than 50 mg per day provide additional benefit. Higher doses only increased the frequency of adverse reactions and discontinuations [1] [5] [2]. Therefore, limiting the dose to 50 mg in moderate impairment balances efficacy and safety in the context of increased drug exposure.
Q3: How should creatinine clearance (CrCl) be calculated for these dosing decisions? While the official label references CrCl, clinical practice and research often use the Modification of Diet in Renal Disease (MDRD) study equation or the Cockcroft-Gault equation to estimate glomerular filtration rate (GFR) or CrCl [8]. For consistency in clinical trials, the specific method used should be predefined in the protocol.
The table below summarizes the key clinical characteristics of desvenlafaxine-induced liver injury based on case reports and pharmacovigilance data.
| Characteristic | Description |
|---|---|
| Overall Likelihood | Rare [1]. LiverTox classifies it as a suspected but unproven cause of clinically apparent liver injury (Category E*) [1]. |
| Reported Patterns | • Transient, asymptomatic serum aminotransferase elevations (most common) [1] • Rare cases of clinically apparent acute liver injury (primarily with venlafaxine) with both hepatocellular and cholestatic patterns [1]. | | Typical Onset | Within 1 to 3 months of starting the drug or following a dose increase. Long latency (years) has also been reported with venlafaxine after a dose change [1]. | | Case Report (Venlafaxine) | A published case involved a patient who developed acute hepatitis with jaundice 2 months after a dose increase. Liver biopsy showed cholestatic hepatitis. The patient had a similar prior episode after a previous dose increase, suggesting a possible idiosyncratic, dose-dependent mechanism [1]. | | Outcome | Most cases are self-limiting and resolve within a few months after discontinuation. No convincing cases of acute liver failure have been published [1]. |
Understanding the potential mechanisms and risk profile is crucial for safety evaluations.
For professionals monitoring drug safety, consider the following protocols:
For research purposes, the following workflow outlines a structured approach to assess a potential case of this compound-induced liver injury. You can use this to guide case evaluation or design observational studies.
Workflow for Hepatotoxicity Case Assessment
Q1: How does this compound's hepatotoxicity risk compare to its parent compound, venlafaxine? A1: Based on current data, the risk of clinically apparent liver injury from venlafaxine, while still rare, is more documented than for this compound [1]. This could be due to the longer market presence and wider use of venlafaxine. This compound, being the major active metabolite, has a similar pharmacological profile but may have a different metabolic pathway that potentially contributes to a lower incidence of reported liver injury [2] [3].
Q2: Are there any specific drug interactions that could increase the risk of liver damage? A2: this compound has a relatively low potential for pharmacokinetic interactions via CYP450 enzymes [7] [2]. However, the primary concern is pharmacodynamic interactions. Concurrent use of other medications that can also cause liver injury or that affect serotonin levels (increasing the risk of serotonin syndrome) should be carefully evaluated. Always review a patient's complete medication list, including over-the-counter drugs and supplements [4] [5].
Clinical Significance: Hyponatremia, defined as a serum sodium level below 135 mmol/L, is a known adverse effect of desvenlafaxine and other SNRIs/SSRIs [1] [2] [3]. It is often associated with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), where the drug causes the body to retain water and excrete concentrated sodium [2] [3]. This condition is considered a serious and potentially life-threatening complication.
Vulnerability of Elderly Patients: Patients aged 65 and older are at a significantly higher risk for developing antidepressant-induced hyponatremia [1] [4]. Age-related physiological changes and the presence of other comorbidities contribute to this increased susceptibility.
Comparative Risk Among Antidepressants: A 2016 review on antidepressant-induced hyponatremia in older adults provides context on the relative frequency of this event across different drug classes [4]. The findings are summarized below:
| Antidepressant Class | Examples | Implication in Hyponatremia (in older adults) |
|---|---|---|
| SSRIs & SNRIs | Citalopram, Escitalopram, Sertraline, This compound, Venlafaxine | implicated in the majority of case reports and clinical studies [4] |
| Mirtazapine | Mirtazapine | implicated in the majority of case reports and clinical studies [4] |
| Bupropion | Bupropion | implicated less often in the literature [4] |
| Tricyclic Antidepressants | Amitriptyline, Nortriptyline | implicated less often in the literature [4] |
The following diagram illustrates the proposed mechanism by which this compound may lead to hyponatremia, primarily through the dysregulation of antidiuretic hormone (ADH).
Key Pathophysiological Steps:
For researchers designing clinical trials or for clinicians managing elderly patients on this compound, the following monitoring protocol is recommended to mitigate risks.
Baseline Assessment:
Ongoing Monitoring:
Management Strategies:
Q1: What is the typical onset of this compound-induced hyponatremia? The onset is often rapid, with most cases occurring within the first few weeks of treatment initiation. However, it can occur at any time during therapy, necessitating ongoing vigilance.
Q2: Are there specific assays or biomarkers for early detection of SIADH in clinical trial settings? Beyond standard serum sodium and osmolality tests, researchers can monitor urine osmolality and sodium. In SIADH, you would expect inappropriately concentrated urine (high urine osmolality) despite low serum osmolality and normal fluid intake.
Q3: What are the key considerations for designing a safety monitoring plan for an elderly population in a this compound trial? The plan should mandate:
The table below consolidates key quantitative findings from clinical studies, which can inform risk-benefit analysis and study design.
| Metric | Findings | Source / Context |
|---|---|---|
| Overall Prevalence | 35.7% (10 out of 28 patients) in a naturalistic study [1]. | Comparative study using ASEX scale [1]. |
| Comparative Prevalence (vs. other antidepressants) | Escitalopram: 60.7%, Desvenlafaxine: 35.7%, Mirtazapine: 25% [1]. | Naturalistic study comparing three antidepressants [1]. |
| Risk Ranking | SSRIs & Venlafaxine > Tricyclics > Other SNRIs (including this compound) [2]. | Clinical pharmacology guide based on pharmacodynamic profiles [2]. |
| Common Manifestations | Decreased libido, arousal difficulties (erectile dysfunction, poor lubrication), delayed orgasm, anorgasmia [1]. | Documented side effects across patient populations [1]. |
For researchers designing clinical trials or managing adverse events, the following strategies can be considered.
| Strategy | Protocol / Implementation | Rationale & Notes |
|---|---|---|
| Agent Selection | Consider antidepressants with lower sexual dysfunction risk (e.g., Mirtazapine, Bupropion) for at-risk populations [1]. | Proactive strategy to improve adherence and study retention [1]. |
| Dose Management | Use the lowest effective dose. The 50 mg/day dose is both the starting and therapeutic dose; higher doses show no added benefit but increased side effects [3] [2]. | A 25 mg tablet is available for dose reduction or tapering [3] [4]. |
| Scheduled Dosing | For agents with short half-lives, a "drug holiday" (e.g., skipping dose for 24-48 hours before anticipated sexual activity) may be an option. | Note: This is less practical with this compound due to its 11-hour half-life and is not recommended in official prescribing information, which advises against splitting/crushing tablets [2]. |
| Adjunctive Pharmacotherapy | Consider adding agents to manage specific dysfunction: • For ADIES (Antidepressant-Induced Excessive Sweating): Terazosin or Oxybutynin [2]. | These strategies are used in clinical practice; their application in controlled trials requires careful protocol planning. |
For consistent data collection in clinical trials, employing validated assessment tools is crucial. The following methodology is widely used.
Assessment Tool: Arizona Sexual Experience Scale (ASEX)
The workflow for assessing this adverse event in a clinical setting can be visualized as follows:
Understanding the pharmacodynamics of this compound helps in hypothesizing the biological pathways leading to sexual dysfunction. The primary mechanism is related to its potent serotonergic activity.
What are the common and serious clinical effects of a desvenlafaxine overdose?
This compound overdose typically manifests with a range of symptoms. The table below summarizes the clinical effects based on data from observational studies and clinical reports [1] [2].
| Symptom Category | Specific Clinical Effects | Frequency & Notes |
|---|---|---|
| Common Effects | Drowsiness, agitation, tachycardia (sinus), mild hypertension, nausea | Most frequently observed in single-substance overdoses [1] [2]. |
| Serious Effects | Seizures (can be delayed with XR formulations), serotonin syndrome, QRS widening, ventricular dysrhythmias (e.g., VT, VF) | More common in large overdoses or with co-ingestants; seizures reported up to 19 hours post-ingestion [1] [2]. |
| ECG Changes | QRS widening, right axis deviation, QTc prolongation, bundle branch block | Cardiac toxicity may involve sodium channel blockade [2]. |
What is the recommended treatment protocol for managing a this compound overdose?
The following workflow outlines the general management principles for a patient presenting with this compound overdose. This protocol synthesizes recommendations from toxicology guidelines [2].
Detailed Treatment Methodologies:
What are the key toxicokinetic parameters and analytical methods for post-overdose investigation?
Understanding the drug's behavior in overdose and available measurement techniques is crucial for research and forensic purposes.
| Parameter | Details | Research & Clinical Implications |
|---|---|---|
| Toxic Dose | Not firmly established. Fatalities in adults reported with ingestions of ~4.2 grams. Severe effects (e.g., ventricular dysrhythmias) with >8 grams [2]. | Wide therapeutic index, but severe toxicity occurs at high doses. |
| Serum Levels | Not readily available in clinical practice and do not correlate well with toxicity or outcome [2]. | Limits utility for acute clinical management but may be valuable for postmortem analysis. |
| Half-Life | Mean terminal half-life is approximately 11.1 hours [3]. | Informs timing for safe restart of therapy; may be prolonged in hepatic/renal impairment. |
| Analytical Method | LC-MS/MS with automated solid-phase extraction (SPE) is a validated method for determining this compound (and paroxetine) concentrations in blood and urine [4]. | Gold-standard method for precise quantification in forensic and research settings. |
When and how should this compound therapy be restarted following an overdose?
There is a lack of formal guidelines, but a pharmacologically sound approach can be derived from clinical principles [5].
| Study Focus & Duration | Efficacy in Depression | Efficacy in Anxiety | Key Tolerability Findings |
|---|---|---|---|
| MDD with Anxiety (8 weeks) [1] | Comparable: No significant difference in HAM-D responder rates (Escitalopram: 79.5%, Desvenlafaxine: 73.7%) | Comparable: No significant difference in HAM-A responder rates (Escitalopram: 76.9%, this compound: 71.1%) | Escitalopram was better tolerated than this compound. |
| Postmenopausal Women with MDD (6 weeks) [2] | Escitalopram superior: Significantly better reduction in HAM-D scores at 6 weeks. | Comparable: Both drugs equally effective in reducing HAM-A scores. | Comparable: Both drugs showed comparable safety and tolerability. |
| MDD with Cognitive Complaint (6 weeks) [3] | Comparable: No significant difference in HAM-D/MADRS improvement. This compound superior: Higher treatment response rate. | Not the primary focus, but anxiety symptoms often tracked with depression. | Comparable: All treatments (including vortioxetine) were tolerable with no significant differences. | | Anxious Depression (6 weeks) [4] | Comparable: No significant differences in HAM-D/HAMA improvement, response, or remission rates. | Comparable: No overall difference. This compound better for somatic anxiety symptoms (e.g., cardiovascular, respiratory). | Comparable: All treatments well-tolerated with no significant differences. |
For a researcher, the details of the experimental protocols and specific outcomes are critical. Below is a breakdown of the key methodological components from the clinical trials cited.
Understanding the fundamental differences in how these drugs work helps explain their distinct profiles.
This diagram illustrates the core mechanism: Escitalopram, as a Selective Serotonin Reuptake Inhibitor (SSRI), primarily increases serotonin levels. This compound, as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), increases both serotonin and norepinephrine [5]. This noradrenergic effect is theorized to contribute to this compound's potential benefits for certain physical symptoms and cognitive aspects of depression [3] [5].
The distinct pharmacological profiles lead to different clinical considerations:
Dosing & Interactions:
Safety and Tolerability:
Based on the aggregated evidence, here is a comparative profile to guide decision-making:
| Feature | Desvenlafaxine | Duloxetine |
|---|---|---|
| Brand Name(s) | Pristiq [1] [2] | Cymbalta, Irenka, Drizalma Sprinkle [1] |
| Key Indications | Major Depressive Disorder (MDD) [2] [3] | MDD, Generalized Anxiety Disorder (GAD), Diabetic Neuropathic Pain, Fibromyalgia, Chronic Musculoskeletal Pain [4] [5] |
| Standard Adult Dose (for MDD) | 50 mg once daily [6] [7] | 60 mg once daily [8] |
| Mechanism of Action | SNRI (~10x more potent for SERT than NET) [2] [6] | SNRI [4] [9] |
| Half-Life | ~11 hours [1] [2] | ~12 hours [1] [10] |
| Common Side Effects | Nausea, dizziness, dry mouth, insomnia, hyperhidrosis [2] | Nausea, dry mouth, somnolence, constipation [4] |
| Metabolism & Drug Interactions | Primarily via glucuronidation (UGT); low drug interaction potential [2] [3] | Hepatic via CYP1A2 and CYP2D6; moderate inhibitor of CYP2D6 [10] |
| User Rating (Drugs.com) | 6.9/10 (60% positive) [1] | 6.2/10 (53% positive) [1] |
For researchers and clinicians, the nuances in efficacy, tolerability, and application are critical.
Both drugs are classified as SNRIs, but they have distinct pharmacological profiles.
The following diagram illustrates the shared SNRI mechanism of action and the key metabolic pathways that differentiate the two drugs.
Clinical studies provide direct insights into how these drugs perform for their primary indication, Major Depressive Disorder (MDD).
Summary of Key Clinical Findings:
Beyond MDD, the approved uses and expert preferences for these drugs differ, which can guide clinical choice.
| Drug / Class | Key Cognitive Findings | Study Population & Duration | Cited References |
|---|
| Desvenlafaxine (SNRI) | • Significant improvement in attention/working memory and processing speed [1] [2]. • Improvement in self-perceived cognitive difficulties [2]. • Cognitive enhancements occurred independently of clinical improvement in depressive symptoms [1] [2]. | • 26 MDD patients with inadequate response to SSRIs [2]. • 12-week treatment [2]. | [1] [2] | | SSRIs (as a class) | • Improvement in attention/vigilance, memory, processing speed, and executive function after 8 weeks [3]. • However, nearly 74% of patients continued to have overall cognitive impairment after treatment [3]. | • 160 MDD patients with cognitive impairment at baseline [3]. • 8-week treatment [3]. | [3] | | SSRIs (Specific Drugs) | • In patients with dementia, use of sertraline, citalopram, and escitalopram was associated with faster cognitive decline [4]. • In the acute phase (8 weeks), a significant decline in MMSE scores was observed [5]. | • A large national cohort of patients with dementia [4]. • 50 patients with depression or OCD [5]. | [5] [4] |
Understanding the methodology behind these findings is crucial for critical appraisal and research design.
This study was designed to investigate the cognitive impact of this compound in a specific patient population [2].
The workflow of this study is summarized in the following diagram:
This large, prospective study aimed to clarify the impact of SSRIs on cognitive function in a real-world setting [3].
When evaluating the evidence, several critical points emerge from the data:
Further research, particularly large-scale, randomized controlled trials directly comparing these agents with cognition as a primary endpoint, is needed to validate these findings and better elucidate the mechanisms at play.
The table below summarizes key tolerability and safety data for desvenlafaxine from integrated analyses of multiple, short-term, placebo-controlled clinical trials [1] [2].
| Tolerability Measure | Placebo | This compound (50 mg/day) | This compound (Overall, 50-400 mg/day) |
|---|---|---|---|
| Discontinuation due to Adverse Events (AEs) | 3% - 4% | ~4% (similar to placebo) | 12% |
| Most Common AE | - | Transient nausea (generally mild to moderate) | Transient nausea |
| Sexual Dysfunction (Men) | 1% | - | Erectile Dysfunction: 7% |
| Sexual Dysfunction (Women) | 0% | - | Anorgasmia: 1% |
| Blood Pressure | 1% (clinically meaningful change) | Small, statistically significant mean changes | 2% (clinically meaningful change) |
| Other Laboratory Changes | - | - | Small, significant mean changes in lipids and liver enzymes; few clinically relevant |
A more recent, direct comparative study provides a head-to-head view of this compound versus a common SSRI, sertraline [3].
| Parameter | This compound (mostly 100 mg/day) | Sertraline (mostly 50 mg/day) |
|---|---|---|
| Efficacy (Pre-to-Post HAM-D Score Improvement) | Significant (p < 0.00001) | Significant (p < 0.00001); marginally better clinical results |
| Tolerability | Effective and well-tolerated | Effective and well-tolerated |
A significant aspect of this compound's tolerability is its simple metabolic profile, which lowers the risk for certain drug-drug interactions (DDIs) [4]. This is particularly relevant for patients with comorbid physical conditions who require polypharmacy.
The diagram below illustrates the primary metabolic and excretion pathways for this compound and other common antidepressants, highlighting its unique profile.
Note: The diagram is based on data from Spina et al. (2018), representing common metabolic pathways and inhibitory effects. The clinical relevance of in vitro inhibitory data can vary [4].
Emerging evidence suggests that this compound's benefits may extend beyond core mood symptoms. A 2025 prospective study on patients with SSRI-resistant Major Depressive Disorder (MDD) found that 12-week treatment with this compound led to [5]:
For research and development professionals, understanding the methodology behind the data is critical. Here are the protocols from some of the key studies cited.
| Study Focus | Cited Source & Design | Primary Efficacy Measure | Key Eligibility Criteria |
|---|---|---|---|
| Integrated Safety & Tolerability | Integrated Analysis [1]: 9 short-term, RCTs, double-blind, placebo-controlled. | Treatment-emergent AEs, laboratory values, vital signs, discontinuation symptoms. | Adult outpatients with MDD. |
| Cognitive Effects | Observational Study [5]: Case-control, prospective, 12-week treatment. | HDRS-17, neuropsychological battery (RAVLT, TMT, DSST, WCST), PDQ-D-5, FAST. | Current MDD episode, HDRS-17 ≥18, inadequate response to SSRI. |
| Comparative Efficacy vs. SSRI | Prospective Observational Study [3]: 6-month study, two groups (simple random sampling). | HAM-D, Beck Depression Inventory. | DSM-5 diagnosis of depressive disorder. |
The table below summarizes the key findings from the cost-effectiveness analyses identified in the search results.
| Study & Context | Comparator(s) | Key Economic Findings | Clinical Context |
|---|---|---|---|
| Rejas et al. (2016) - Spain [1] | Usual care (weighted average of duloxetine and venlafaxine) [1] | Cost saving: this compound 50 mg was less costly, with an overall saving of €108 per patient from the National Health System perspective over one year [1]. | Second-line treatment after SSRI failure [1]. |
| Multinational Study (2001) - Venlafaxine IR [2] | SSRIs and Tricyclic Antidepressants (TCAs) [2] | More cost-effective: Venlafaxine IR had a lower expected cost per patient compared to SSRIs and TCAs in most of the 10 countries analyzed in both inpatient and outpatient settings [2]. | Acute phase treatment of MDD within a 6-month horizon [2]. |
The economic argument for a drug is often supported by data on its efficacy, safety, and tolerability. The following tables detail the clinical performance of this compound and the methodologies commonly used in such assessments.
| Aspect | Findings for this compound | Source |
|---|---|---|
| Efficacy vs. Placebo | Effective for acute and long-term (maintenance) treatment of MDD, showing significant improvement on HAM-D17 scale and in functional outcomes [3] [4] [5]. | |
| Recommended Dose | 50 mg/day is the recommended and proven effective dose [3] [4] [5]. |
| Comparative Efficacy | Similar to Sertraline: Both drugs showed significant improvement, with sertraline being marginally better in one study [6]. Similar to Escitalopram & Vortioxetine: No significant differences in efficacy for treating anxious depression [7]. | [6] [7] | | Common Adverse Reactions | Nausea, dizziness, hyperhidrosis, constipation, decreased appetite, and insomnia (incidence ≥5% and at least twice the rate of placebo) [4] [5]. | |
Economic and clinical studies in MDD often rely on standardized models and protocols to ensure comparability. The diagram below illustrates a common workflow for pharmacoeconomic analysis.
Key limitations to consider include:
The table below summarizes key efficacy and safety findings for desvenlafaxine from clinical studies and real-world observations.
| Aspect | Findings & Data | Source / Study Details |
|---|---|---|
| Recommended Dosage | 50 mg once daily is both starting and therapeutic dose; higher doses (up to 400 mg) not shown to provide additional benefit, with increased adverse reactions [1] [2]. | Approved prescribing information [1] [2]. |
| Long-term Efficacy (≥6 months) | CGI-I Response Rates: 45.5% at 6 months in long-term users (n=213) [3]. HAM-D/BDI Improvement: Statistically significant (p < 0.00001) improvement after 4 weeks vs. baseline [4]. | Prospective Observational Study (Korea, 2022): Post-marketing surveillance in routine clinical practice [3]. Prospective Study (India, 2022): Compared this compound vs. sertraline over 4 weeks [4]. | | Comparative Efficacy | Versus Sertraline (SSRI): Both drugs showed significant efficacy; sertraline marginally better in one study [4]. Versus Vortioxetine: In patients with partial response to SSRIs, vortioxetine non-inferior to this compound for depressive symptoms, with higher rates of functional remission [5]. | VIVRE Study (2023): 8-week, randomized, double-blind, active-controlled study [5]. | | Common Adverse Events (AEs) | Nausea, dizziness, dry mouth, hyperhidrosis, constipation, somnolence, decreased appetite, anxiety, sexual dysfunction [6] [2] [7]. | Clinical trials and post-marketing data. | | Long-term Safety (6 months) | AE Incidence: 2.97% in continuation phase (most frequent: tremor); overall profile consistent with SNRI class. No clinically relevant blood pressure changes [3]. | Prospective Observational Study (Korea, 2022) [3]. |
For your reference, here are the methodologies from the pivotal studies cited:
VIVRE Study (2023) - Vortioxetine vs. This compound [5]
Korean Post-Marketing Surveillance (2022) - Long-term Safety & Effectiveness [3]
This compound is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its antidepressant effect is presumed to be linked to the potentiation of serotonin and norepinephrine activity in the central nervous system [8].
The diagram below illustrates its mechanism and a typical clinical trial workflow for assessment.
The table below summarizes desvenlafaxine remission rates from key clinical trials, providing a clear comparison across different assessment scales and study designs.
| Depression Scale | Remission Definition | Study Duration | This compound Remission Rate | Comparator (Placebo) Remission Rate | Study Context & Dosage |
|---|---|---|---|---|---|
| HAM-D-17 [1] [2] | Score ≤ 7 [2] | 6 months (Relapse Prevention) | 64.4% - 90.2% [1] | 29.3% - 80.8% (Placebo) [1] | Patients were already in remission at baseline; rates indicate relapse prevention, not new remission. Doses: 50-400 mg/d [1]. |
| HAM-D-17 [2] | Score ≤ 7 | 8 weeks (Acute Treatment) | ~36% (estimated from graph) | ~25% (estimated from graph) | Pooled analysis of 9 short-term studies. Doses: 50 mg/d and 100 mg/d [2]. |
| CGI-S [3] | Score ≤ 2 | 8 weeks (Acute Treatment) | 24.8% | 32.5% (Vortioxetine) | Patients with partial response to prior SSRIs. Dose: this compound 50 mg/d [3]. |
| PHQ-9 [4] | Score < 5 | 12 months (Real-World) | Not a specific rate, but this is a standard measure for remission in modern clinical practice guidelines [4]. | Used in quality measures (e.g., MIPS #370) for tracking long-term remission in routine care [4]. |
To critically evaluate the data, it is essential to understand the design of the underlying clinical trials.
The data for this compound's acute efficacy and long-term maintenance of remission primarily come from randomized, double-blind, placebo-controlled trials.
This trial design and the relationship between its phases can be visualized as follows:
The VIVRE study provides a direct comparison between this compound and another antidepressant in a clinically relevant population.
When analyzing this data for drug development, consider these critical factors:
Clinical trials consistently show that desvenlafaxine treatment leads to significant improvements in quality of life and functional outcomes for patients with MDD. The data below summarizes key findings from pooled analyses and individual studies.
| Study Focus | Intervention & Dose | Key Efficacy Findings (vs. Placebo) | Key Quality of Life & Functional Outcomes |
|---|
| Employed Adults with MDD [1] | this compound 50 mg/day (12 weeks) | Significant improvement in HAM-D17 score [1] | - Significant improvement in 10 of 16 Q-LES-Q items.
This compound has been compared with other antidepressants, showing a balance of efficacy and tolerability. The table below compares it with other common alternatives.
| Drug (Class) | Efficacy in MDD | Tolerability & Common Side Effects | User Ratings (for MDD) | Key Differentiators / Considerations |
|---|---|---|---|---|
| This compound (SNRI) | Non-inferior to venlafaxine; 50 mg/day is minimum effective dose [4] [3] | Lower risk of nausea than venlafaxine; side effects include nausea, dizziness, insomnia, hyperhidrosis [4] [5] [6] | 6.9/10 (60% positive, 22% negative from 1393 ratings) [7] | Active metabolite of venlafaxine; minimal CYP2D6 inhibition; fewer drug-drug interactions than some SSRIs/SNRIs [5] |
| Venlafaxine (SNRI) | Similar efficacy to this compound [4] [8] | Higher incidence of nausea compared to this compound [4] [8] | Information missing | Requires CYP2D6 metabolism; may have more variable response in different metabolizers [8] |
| Vortioxetine (Multimodal) | Information missing | Lower risk of vision blurring than placebo; potential for fewer neurological side effects [5] | 6.0/10 (48% positive, 32% negative from 1137 ratings) [7] | Unique mechanism (receptor modulator + SRI); may have cognitive benefits [7] |
| Auvelity (NDRI/NMDA) | Information missing | Information missing | 8.4/10 (78% positive, 7% negative from 158 ratings) [7] | Novel mechanism (bupropion/dextromethorphan); rapid onset of action possible [7] |
For researchers, understanding the design of key trials and modern analytical techniques is crucial. Below are the methodologies from pivotal studies and a recent pharmacometabolomics investigation.
Design of Pivotal Clinical Trials: The core evidence for this compound's effect on quality of life comes from randomized, double-blind, placebo-controlled trials [1] [3] [2].
Pharmacometabolomics Workflow: A 2024 study employed a pharmacometabolomics approach to explore individual variability in response to this compound in healthy volunteers [9]. The workflow is summarized in the diagram below.
The analysis of this compound studies yields several critical insights for professionals in the field.
Irritant